Tert-butyl 7-hydroxyheptanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 7-hydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTFZBMGJHDRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86013-78-7 | |
| Record name | tert-butyl 7-hydroxyheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 7-hydroxyheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 7-hydroxyheptanoate is a bifunctional aliphatic linker molecule increasingly utilized in the fields of medicinal chemistry and drug discovery. Its structure, featuring a hydroxyl group at one end and a tert-butyl protected carboxylic acid at the other, makes it a versatile building block for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates.[1][2][3][4][5][6][7][][9] The seven-carbon chain provides a flexible spacer, which is often critical for optimizing the biological activity of the final conjugate.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Chemical and Physical Properties
This compound is a liquid at room temperature with the following properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂O₃ | [10] |
| Molecular Weight | 202.29 g/mol | [10] |
| CAS Number | 86013-78-7 | [10] |
| Appearance | Liquid | [10] |
| Storage Temperature | 4°C | [10] |
| Purity (Typical) | >95% | [10] |
Synthesis of this compound
While various proprietary methods exist for the synthesis of this compound, a common and straightforward approach involves the esterification of 7-hydroxyheptanoic acid with tert-butanol (B103910) under acidic conditions. Below is a representative experimental protocol.
Experimental Protocol: Esterification of 7-Hydroxyheptanoic Acid
Materials:
-
7-Hydroxyheptanoic acid
-
Tert-butanol
-
Dichloromethane (B109758) (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 7-hydroxyheptanoic acid (1 equivalent) in anhydrous dichloromethane.
-
Add tert-butanol (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Safety Precautions: DCC is a potent allergen and should be handled with appropriate personal protective equipment. All procedures should be carried out in a well-ventilated fume hood.
Spectroscopic Data (Predicted)
Disclaimer: The following spectral data is predicted based on the known chemical structure and typical values for the functional groups present. Actual experimental values may vary.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.64 | t, J = 6.6 Hz | 2H | -CH₂-OH |
| 2.20 | t, J = 7.5 Hz | 2H | -CH₂-COO- |
| 1.68 - 1.52 | m | 4H | -CH₂-CH₂-OH, -CH₂-CH₂-COO- |
| 1.44 | s | 9H | -C(CH₃)₃ |
| 1.42 - 1.30 | m | 4H | -CH₂-CH₂-CH₂- |
| 1.25 | br s | 1H | -OH |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 173.5 | C=O |
| 80.3 | -C(CH₃)₃ |
| 62.8 | -CH₂-OH |
| 35.4 | -CH₂-COO- |
| 32.5 | -CH₂-CH₂-OH |
| 28.1 | -C(CH₃)₃ |
| 28.9 | Alkyl CH₂ |
| 25.6 | Alkyl CH₂ |
| 24.9 | Alkyl CH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 2935, 2860 | Strong | C-H stretch (aliphatic) |
| 1730 | Strong | C=O stretch (ester)[11][12] |
| 1250, 1150 | Strong | C-O stretch (ester)[11][12] |
Applications in Drug Development
This compound serves as a valuable bifunctional linker in the synthesis of various drug candidates and chemical biology tools.[1] Its key features are the orthogonal protecting groups—the hydroxyl group can be derivatized while the tert-butyl ester remains intact, and vice versa. The tert-butyl ester can be selectively removed under acidic conditions to reveal the carboxylic acid for further conjugation.[7]
The primary application of this linker is in the construction of PROTACs.[3][4][5][6][] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[5] The linker plays a crucial role in determining the efficacy of a PROTAC by controlling the distance and orientation between the POI-binding ligand and the E3 ligase ligand.[4][5] The flexible seven-carbon chain of this compound can be an optimal spacer for inducing the formation of a productive ternary complex.[4]
Representative Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the use of this compound in the synthesis of a PROTAC.
Signaling Pathways and Logical Relationships
As a synthetic linker, this compound does not have its own signaling pathway. Its role is to connect two active moieties, and the biological effect of the resulting conjugate is determined by these moieties. The logical relationship in its application, for instance in a PROTAC, is to facilitate the interaction between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Conclusion
This compound is a key building block in modern drug discovery, offering a flexible and versatile platform for the synthesis of bifunctional molecules. Its straightforward synthesis and orthogonal protecting groups make it an attractive choice for researchers developing targeted therapies such as PROTACs. A thorough understanding of its properties and applications is essential for its effective utilization in the design and synthesis of next-generation therapeutics.
References
- 1. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Aliphatic Linkers | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Linkers in Chemical Biology [bldpharm.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. This compound, 86013-78-7 | BroadPharm [broadpharm.com]
- 9. WO2007034909A1 - Process for production of (3r,5r)-7-amino-3,5-dihydroxyheptanoic acid derivative - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. orgchemboulder.com [orgchemboulder.com]
In-Depth Technical Guide: Tert-butyl 7-hydroxyheptanoate
CAS Number: 86013-78-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 7-hydroxyheptanoate, a bifunctional linker molecule increasingly utilized in the fields of medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and applications, with a focus on its role in the construction of complex bioactive molecules.
Chemical and Physical Properties
This compound is a versatile aliphatic linker possessing two key functional groups: a terminal hydroxyl group and a tert-butyl protected carboxylic acid.[1][2] This unique structure allows for sequential chemical modifications, making it a valuable building block in multi-step synthetic pathways.[1] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a variety of reaction conditions but readily cleaved under acidic conditions to liberate the free carboxylic acid.[1][2] The primary hydroxyl group offers a reactive handle for a wide range of chemical transformations, including oxidation, esterification, and etherification, or for conjugation to other molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 86013-78-7 | [3] |
| Molecular Formula | C₁₁H₂₂O₃ | [3] |
| Molecular Weight | 202.29 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Storage Conditions | -20°C for long-term storage | [1] |
Synthesis of this compound
Representative Experimental Protocol: Acid-Catalyzed Esterification of 7-Hydroxyheptanoic Acid
This protocol is a representative method and may require optimization.
Materials:
-
7-Hydroxyheptanoic acid
-
Isobutylene (B52900) (liquefied gas)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous dichloromethane (B109758) (or other suitable inert solvent)
-
Pressurized reaction vessel (e.g., a sealed tube or autoclave)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a clean, dry, and appropriately sized pressurized reaction vessel, dissolve 7-hydroxyheptanoic acid (1 equivalent) in anhydrous dichloromethane. Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Reagents: Carefully add a catalytic amount of a strong acid (e.g., 0.05 equivalents of concentrated sulfuric acid). While maintaining the low temperature, condense a molar excess of isobutylene (typically 2-5 equivalents) into the reaction vessel.
-
Reaction: Securely seal the reaction vessel and allow it to slowly warm to room temperature. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material.
-
Workup: Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Table 2: Summary of a Representative Synthesis of this compound
| Step | Description | Key Parameters |
| 1 | Esterification | 7-Hydroxyheptanoic acid, excess isobutylene, catalytic strong acid |
| 2 | Reaction Conditions | -78 °C to room temperature, 12-24 hours, pressurized vessel |
| 3 | Workup | Quenching with NaHCO₃, extraction with dichloromethane |
| 4 | Purification | Silica gel column chromatography (Hexanes/Ethyl Acetate) |
Applications in Drug Development and Research
The primary application of this compound is as a heterobifunctional linker in the synthesis of complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[4][] PROTACs are novel therapeutic agents that induce the degradation of specific target proteins.[6]
Role as a PROTAC Linker
A PROTAC molecule consists of three components: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects these two ligands.[6] The linker's length, flexibility, and chemical composition are critical for the proper orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[]
This compound provides a flexible aliphatic chain that can be readily incorporated into a PROTAC linker. The hydroxyl group can be derivatized to attach to one of the ligands, while the protected carboxylic acid can be deprotected and coupled to the other ligand.
Representative Experimental Protocol: Incorporation into a PROTAC Linker
This protocol outlines a general strategy for using this compound to link two hypothetical molecules, "Ligand-NH₂" and "Ligand-OH".
Materials:
-
This compound
-
Ligand-NH₂ (a molecule with a primary amine)
-
Ligand-OH (a molecule with a hydroxyl group)
-
Mesyl chloride or Tosyl chloride
-
Triethylamine (B128534) or other non-nucleophilic base
-
Trifluoroacetic acid (TFA)
-
HATU or other peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents (DCM, DMF)
Procedure:
-
Activation of the Hydroxyl Group: Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C. Add mesyl chloride (1.1 equivalents) dropwise and stir the reaction for 1-2 hours, monitoring by TLC. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain tert-butyl 7-(methylsulfonyloxy)heptanoate.
-
Coupling with Ligand-OH (Williamson Ether Synthesis): Dissolve Ligand-OH (1 equivalent) and a strong base such as sodium hydride (1.1 equivalents) in anhydrous DMF. Stir for 30 minutes at room temperature. Add a solution of tert-butyl 7-(methylsulfonyloxy)heptanoate (1 equivalent) in DMF and stir at room temperature overnight. Quench the reaction with water, extract with ethyl acetate, wash with brine, dry, and purify by column chromatography to yield the ether-linked intermediate.
-
Deprotection of the Tert-butyl Ester: Dissolve the ether-linked intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS. Once complete, remove the solvent and TFA under reduced pressure to obtain the free carboxylic acid.
-
Amide Coupling with Ligand-NH₂: Dissolve the deprotected carboxylic acid (1 equivalent), Ligand-NH₂ (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF. Stir the reaction at room temperature overnight. Dilute with ethyl acetate, wash with water and brine, dry, and purify by column chromatography or preparative HPLC to obtain the final PROTAC molecule.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and chemical biology. Its bifunctional nature, with a reactive hydroxyl group and a protected carboxylic acid, allows for its use as a flexible linker in the construction of PROTACs and other targeted therapies. The straightforward, albeit not widely published, synthesis and the predictable reactivity of its functional groups make it an attractive tool for medicinal chemists. Further exploration of its applications in novel molecular architectures is anticipated to continue to grow.
References
- 1. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 86013-78-7 | BroadPharm [broadpharm.com]
- 4. This compound | Aliphatic Linkers | Ambeed.com [ambeed.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Tert-butyl 7-hydroxyheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 7-hydroxyheptanoate is a bifunctional organic molecule containing a hydroxyl group and a tert-butyl ester. This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules where the hydroxyl group can be further functionalized and the tert-butyl ester serves as a protecting group for the carboxylic acid. An understanding of its physical properties is crucial for its effective use in research and development, including reaction setup, purification, and formulation. This guide provides a summary of the known physical properties of this compound and details the experimental protocols for determining its key physical characteristics.
Core Physical Properties
| Physical Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₃ | [3][4] |
| Molecular Weight | 202.29 g/mol | [3] |
| CAS Number | 86013-78-7 | [3][4] |
| Physical Form | Liquid | [1][2][3] |
| Appearance | Colorless to light yellow | [1][2] |
| Melting Point | Not Available | [3] |
| Boiling Point | Not Available | |
| Density | Not Available | |
| Refractive Index | Not Available | |
| Solubility | Soluble in DMSO |
Experimental Protocols for Physical Property Determination
Due to the limited availability of experimental data for this compound, the following section details standard laboratory protocols for the determination of its key physical properties.
Determination of Boiling Point
The boiling point of a liquid is a critical physical constant that can be used for identification and assessment of purity. For a high-boiling liquid like this compound, several methods can be employed.
1. Distillation Method:
This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available and also serves as a final purification step.
-
Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.
-
Procedure:
-
The liquid sample is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
The flask is heated gently.
-
The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.
-
The temperature is recorded when the liquid is distilling at a steady rate and the temperature on the thermometer is constant. This constant temperature is the boiling point of the liquid.
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
-
2. Reflux Method:
This method is useful when the amount of substance is limited.
-
Apparatus: A round-bottom flask equipped with a condenser placed in a vertical position and a thermometer.
-
Procedure:
-
The liquid is placed in the round-bottom flask with a boiling chip.
-
The condenser is attached vertically, and cooling water is circulated through it.
-
The thermometer is inserted through the condenser, with the bulb positioned in the vapor phase above the boiling liquid.
-
The flask is heated to bring the liquid to a boil. The vapor will condense and return to the flask.
-
The stable temperature reading on the thermometer is the boiling point.
-
3. Thiele Tube Method (Microscale):
This method is ideal for very small sample volumes.
-
Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.
-
Procedure:
-
A small amount of the liquid is placed in the small test tube.
-
The sealed capillary tube is placed, open end down, into the test tube.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
-
Determination of Density
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
1. Pycnometer Method:
This is a highly accurate method for determining the density of liquids.
-
Apparatus: A pycnometer (a small glass flask with a precise volume), a balance, and a constant temperature bath.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the liquid, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that overflows is carefully wiped away.
-
The filled pycnometer is weighed again.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
-
2. Gravimetric Buoyancy Method (Archimedes' Principle):
This method involves weighing a solid of known volume and density in the liquid of unknown density.
-
Apparatus: A balance with a hook for suspending a plummet, a plummet of known volume and density (e.g., a glass sinker), and a beaker containing the liquid.
-
Procedure:
-
The plummet is weighed in air.
-
The plummet is then submerged in the liquid, and its apparent weight is measured.
-
The difference in weight is the buoyant force, which is equal to the weight of the displaced liquid.
-
The volume of the displaced liquid is equal to the volume of the plummet.
-
The density of the liquid is calculated by dividing the mass of the displaced liquid by the volume of the plummet.
-
3. Oscillating U-tube Densitometer:
This is a modern, rapid, and accurate method.
-
Apparatus: An electronic densitometer with an oscillating U-tube.
-
Procedure:
-
The instrument is calibrated with a reference standard of known density (e.g., dry air and pure water).
-
A small sample of the liquid is injected into the U-tube.
-
The instrument measures the change in the oscillation frequency of the tube when filled with the sample. This frequency is directly related to the density of the liquid.
-
The density is displayed digitally by the instrument.
-
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid compound such as this compound.
Caption: A logical workflow for the characterization of a liquid compound.
References
Technical Guide: Properties of Tert-butyl 7-hydroxyheptanoate
Audience: Researchers, scientists, and drug development professionals.
This document provides core technical data and methodologies concerning the molecular properties of tert-butyl 7-hydroxyheptanoate, a versatile linker molecule utilized in chemical synthesis. The compound features a terminal hydroxyl group, available for further derivatization, and a t-butyl ester protecting group, which can be removed under acidic conditions.[1][2][3]
Molecular Formula and Weight
The fundamental molecular properties of this compound are summarized below. These values are foundational for stoichiometric calculations in reaction planning, analytical characterization, and quality control.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₃ | [1][2] |
| Molecular Weight | 202.29 g/mol | [1][4][5] |
| CAS Number | 86013-78-7 | [1][2][4] |
Experimental Protocols: Determination of Molecular Properties
The determination of the molecular formula and weight for a well-defined chemical entity like this compound follows a standardized theoretical and experimental validation protocol.
2.1 Determination of Molecular Formula
The molecular formula, C₁₁H₂₂O₃, is determined by first elucidating the compound's two-dimensional structure. This is typically achieved through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which identifies the connectivity and chemical environment of all atoms. Once the structure is confirmed, the molecular formula is derived by systematically counting the number of atoms of each element (carbon, hydrogen, and oxygen) present in a single molecule.
2.2 Calculation of Molecular Weight
The molecular weight (MW) is a calculated value derived directly from the molecular formula. The calculation is performed by summing the atomic weights of all constituent atoms. The standard protocol is as follows:
-
Identify Atomic Weights: Use the standard atomic weights for each element from the periodic table (approximately C = 12.011 u, H = 1.008 u, O = 15.999 u).
-
Summation: Multiply the count of each element by its atomic weight and sum the results.
-
MW = (No. of C atoms × AW of C) + (No. of H atoms × AW of H) + (No. of O atoms × AW of O)
-
MW = (11 × 12.011) + (22 × 1.008) + (3 × 15.999)
-
MW ≈ 132.121 + 22.176 + 47.997 ≈ 202.294 g/mol
-
This theoretical value is commonly confirmed experimentally using mass spectrometry, which measures the mass-to-charge ratio of the ionized molecule, providing a highly accurate experimental mass that validates the compound's identity and purity.
Visualization of Properties
The logical relationship between the compound's name, its structure, and its derived molecular properties is illustrated in the following diagram.
Caption: Logical workflow from compound name to molecular weight.
References
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Tert-butyl 7-hydroxyheptanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 7-hydroxyheptanoate. The information presented herein is essential for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in synthetic organic chemistry and drug discovery.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for analogous functional groups.
| Proton Assignment (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ha (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H | - |
| Hb (-CH₂-COO-) | ~2.20 | Triplet (t) | 2H | ~7.4 |
| Hc (-CH₂-CH₂-COO-) | ~1.60 | Quintet | 2H | ~7.5 |
| Hd , He , Hf (-(CH₂)₃-) | ~1.30-1.40 | Multiplet (m) | 6H | - |
| Hg (-CH₂-OH) | ~3.64 | Triplet (t) | 2H | ~6.6 |
| Hh (-OH) | Variable | Singlet (s, broad) | 1H | - |
Structural Diagram and Peak Assignments
The following diagram illustrates the molecular structure of this compound with each unique proton environment labeled to correspond with the data in the table above.
Caption: Molecular structure of this compound with proton assignments.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic molecules and its residual peak at ~7.26 ppm typically does not interfere with the signals of the analyte.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).
3.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a modern NMR spectrometer (e.g., 400 MHz or higher).
-
Locking: Place the NMR tube in the spectrometer's probe. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, well-resolved peaks. This is often an automated process.
-
Tuning and Matching: The probe is tuned to the ¹H frequency to maximize signal-to-noise.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used.
-
Number of Scans (NS): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton chemical shifts.
-
Temperature: The experiment is typically run at a constant temperature, often 298 K (25 °C).
-
3.3. Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the analysis of the ¹H NMR spectrum of this compound.
Caption: Logical workflow for ¹H NMR spectrum analysis.
This comprehensive guide provides the necessary information for the proficient analysis of the ¹H NMR spectrum of this compound, facilitating its use in research and development.
In-Depth Technical Guide: Mass Spectrometry of Tert-butyl 7-hydroxyheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected mass spectrometry data and analytical protocols for tert-butyl 7-hydroxyheptanoate. This information is critical for researchers utilizing this molecule in various applications, including as a linker in drug development, and require its accurate identification and characterization.
Predicted Mass Spectrum Data
Due to the absence of a publicly available experimental mass spectrum for this compound, the following data is predicted based on established fragmentation principles for aliphatic esters and alcohols. The molecular weight of this compound (C₁₁H₂₂O₃) is 202.29 g/mol . Under electron ionization (EI), the molecular ion [M]⁺• is expected at m/z 202.
The primary fragmentation pathways for esters involve cleavage at the C-O bond and rearrangements, while alcohols typically undergo α-cleavage and dehydration. For tert-butyl esters specifically, a prominent fragmentation is the loss of isobutylene.
Table 1: Predicted Quantitative Mass Spectrometry Data for this compound
| m/z (Predicted) | Proposed Fragment Ion | Structure of Fragment | Fragmentation Pathway |
| 202 | [M]⁺• | [C₁₁H₂₂O₃]⁺• | Molecular Ion |
| 187 | [M - CH₃]⁺ | [C₁₀H₁₉O₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 147 | [M - C₄H₇]⁺ | [C₇H₁₅O₃]⁺ | Cleavage of the tert-butyl group. |
| 146 | [M - C₄H₈]⁺• | [C₇H₁₄O₃]⁺• | McLafferty rearrangement with loss of isobutylene. |
| 129 | [M - C₄H₉O]⁺ | [C₇H₁₃O₂]⁺ | Cleavage of the tert-butoxy (B1229062) group. |
| 115 | [C₇H₁₁O]⁺ | Further fragmentation of the heptanoate (B1214049) chain. | |
| 101 | [C₅H₉O₂]⁺ | α-cleavage at the ester carbonyl group. | |
| 83 | [C₆H₁₁]⁺ | Loss of water and subsequent fragmentation of the hydrocarbon chain. | |
| 57 | [C₄H₉]⁺ | [tert-butyl cation] | Formation of the stable tert-butyl cation. |
Experimental Protocols
The following are generalized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.
a. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to a final concentration of 1-10 µg/mL in the same solvent.
-
If derivatization of the hydroxyl group is desired to improve volatility and chromatographic behavior, react the sample with a suitable silylating agent (e.g., BSTFA with 1% TMCS) at 60°C for 30 minutes.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
ESI-MS is useful for analyzing the molecular weight of polar molecules and can be coupled with liquid chromatography (LC-MS).
a. Sample Preparation:
-
Dissolve the sample in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile (B52724), to a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and methanol or acetonitrile (typically 50:50 v/v) containing 0.1% formic acid to promote protonation ([M+H]⁺).
b. ESI-MS Instrumentation and Conditions:
-
Mass Spectrometer: Waters SYNAPT G2-Si or equivalent high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow (Nitrogen): 600 L/hr.
-
Mass Scan Range: m/z 50-500.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.
An In-depth Technical Guide to the Solubility of Tert-butyl 7-hydroxyheptanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 7-hydroxyheptanoate, a key intermediate in various synthetic applications, including drug development. This document details its solubility in organic solvents, presents experimental protocols for solubility determination, and illustrates a typical synthetic workflow.
Core Concepts: Solubility of Esters
The solubility of an ester like this compound is governed by the principle of "like dissolves like." Its molecular structure contains both a polar hydroxyl (-OH) group and a carboxyl group within the ester, and a nonpolar hydrocarbon chain and a bulky tert-butyl group. This amphipathic nature dictates its solubility in various organic solvents. Generally, esters are soluble in a wide range of organic solvents. The presence of the hydroxyl group can enhance solubility in more polar solvents through hydrogen bonding.
Quantitative Solubility Data
Currently, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited. However, a key data point has been reported:
| Solvent | Chemical Formula | Solubility | Temperature | Method |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1] | Not Specified | Not Specified |
Further experimental determination is necessary to establish a comprehensive solubility profile in other common organic solvents. Based on the structure of this compound, it is anticipated to be soluble in a range of polar and non-polar organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran), chlorinated solvents (dichloromethane, chloroform), and esters (ethyl acetate).
Experimental Protocol: Determination of Equilibrium Solubility
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[2] This protocol provides a general framework that can be adapted for this compound.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solute should be sufficient to ensure that undissolved solids remain after equilibration.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solute.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining microscopic particles, filter the collected supernatant through a chemically inert syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using HPLC.
-
Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.
-
Determine the concentration of this compound in the saturated supernatant by interpolating its peak area on the calibration curve.
-
-
Data Reporting: Report the solubility as the determined concentration (e.g., in mg/mL or mol/L) at the specified temperature.
Synthesis of this compound: A Workflow
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the protection of a diol followed by selective deprotection and esterification. The following diagram illustrates a generalized workflow for its synthesis.
Logical Relationship for Solubility Determination
The process of determining the solubility of this compound follows a logical sequence of steps, from preparation to final analysis.
This technical guide serves as a foundational resource for professionals working with this compound. While quantitative solubility data is currently sparse, the provided experimental protocol offers a clear path for its determination. The illustrated synthetic workflow provides context for its production. Further research is encouraged to expand the quantitative solubility database for this versatile compound.
References
A Comprehensive Guide to the Storage of Tert-butyl 7-hydroxyheptanoate for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the optimal storage conditions for tert-butyl 7-hydroxyheptanoate, a key linker molecule utilized in chemical synthesis and drug development. Adherence to these guidelines is critical for maintaining the compound's purity, stability, and overall integrity, ensuring the reliability and reproducibility of experimental outcomes.
Optimal Storage Conditions and Stability
This compound requires specific storage conditions to prevent degradation and maintain its chemical properties over time. The primary factors influencing its stability are temperature, moisture, and light. The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to hydrolysis of the tert-butyl ester group.
Multiple suppliers recommend storing this compound in its pure form at -20°C for long-term storage.[1][2] For shorter durations, storage at 2-8°C is also acceptable.[3][4][5] When dissolved in a solvent, the recommended storage temperature is significantly lower to preserve stability.
The following table summarizes the recommended storage conditions and expected stability periods based on available data.
| Form | Storage Temperature | Duration |
| Pure | -20°C | 3 years |
| Pure | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data compiled from supplier information.[1]
Handling and Precautionary Measures
Proper handling procedures are essential to prevent contamination and degradation of this compound.
-
Hygroscopic Nature : Due to its hygroscopic properties, the compound should be handled in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.[1]
-
Container : Store the compound in a tightly sealed container to prevent moisture ingress.
-
Incompatible Materials : Avoid contact with strong acids, bases, and oxidizing agents, as these can catalyze the hydrolysis of the ester or oxidation of the hydroxyl group.
-
Safety : Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses. The compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[4][6]
Consequences of Improper Storage
The logical relationship between storage conditions and the integrity of this compound is illustrated in the diagram below. Proper storage ensures the compound remains stable and suitable for research applications, while improper conditions can lead to degradation, compromising experimental results.
Caption: Logical flow of storage conditions impacting compound stability.
General Experimental Protocol for Stability Assessment
While a specific, validated stability-indicating method for this compound is not publicly available, a general protocol can be adapted to assess its stability under various conditions. The following outlines a typical experimental workflow.
To evaluate the stability of this compound under defined stress conditions (e.g., elevated temperature, humidity, light) over a specified period.
-
This compound (high purity reference standard)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
pH buffers
-
Forced-stability chamber/oven
-
Photostability chamber
-
Desiccator with a saturated salt solution for humidity control
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Develop and validate an HPLC method capable of separating the parent compound from potential degradants. A reverse-phase C18 column is often a good starting point.
-
Perform an initial analysis of the reference standard to determine its initial purity and retention time.
-
-
Sample Preparation for Stability Studies:
-
Accurately weigh samples of this compound into vials for each stress condition.
-
For solution stability, dissolve the compound in relevant solvents at a known concentration.
-
-
Stress Conditions:
-
Thermal Stress: Place samples in a stability chamber at an elevated temperature (e.g., 40°C, 60°C).
-
Humidity Stress: Place samples in a desiccator with a controlled humidity level (e.g., 75% RH) at a specific temperature.
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.
-
Acid/Base Hydrolysis: Treat solutions of the compound with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at room temperature and/or elevated temperature.
-
Oxidative Stress: Treat a solution of the compound with a dilute solution of hydrogen peroxide.
-
-
Time Points:
-
Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for forced degradation; longer for long-term stability).
-
-
Analysis:
-
At each time point, prepare the stressed samples for HPLC analysis.
-
Analyze the samples by the validated HPLC method.
-
Quantify the amount of remaining this compound and any new peaks (degradants) that appear in the chromatogram.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each stress condition and time point.
-
Determine the degradation pathway if possible by identifying the structure of the degradation products (e.g., using LC-MS).
-
The workflow for this generalized stability testing protocol is depicted in the diagram below.
Caption: Generalized workflow for stability assessment.
References
Technical Guide to tert-Butyl 7-Hydroxyheptanoate for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the material safety data, handling protocols, and relevant chemical properties of tert-butyl 7-hydroxyheptanoate. The information is intended to support its safe and effective use in research and development, particularly in its role as a versatile linker molecule in the synthesis of complex chemical entities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Properties
This compound is an aliphatic linker molecule characterized by a hydroxyl group and a tert-butyl ester. This bifunctional nature allows for sequential or orthogonal chemical modifications. The terminal hydroxyl group serves as a handle for derivatization or conjugation, while the tert-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions for subsequent reactions.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₂O₃ | BroadPharm, Sigma-Aldrich[2] |
| Molecular Weight | 202.29 g/mol | Sigma-Aldrich |
| CAS Number | 86013-78-7 | BroadPharm, Sigma-Aldrich[2] |
| Physical Form | Liquid | Sigma-Aldrich |
| Boiling Point | Data not available | BLD Pharm[3] |
| Melting Point | Not applicable | Sigma-Aldrich |
| Density | Data not available | |
| Solubility | Data not available | |
| Purity | Typically ≥95% | Sigma-Aldrich |
Safety and Hazard Information
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system. All handling should be conducted in a well-ventilated area, preferably a chemical fume hood, with appropriate personal protective equipment.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich | |
| Signal Word | Warning | Sigma-Aldrich | |
| Hazard Statements | H315 | Causes skin irritation. | Sigma-Aldrich |
| H319 | Causes serious eye irritation. | Sigma-Aldrich | |
| H335 | May cause respiratory irritation. | Sigma-Aldrich | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | BLD Pharm[3] |
| P264 | Wash skin thoroughly after handling. | BLD Pharm[3] | |
| P280 | Wear protective gloves/eye protection/face protection. | BLD Pharm[3] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | BLD Pharm[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | BLD Pharm[3] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | BLD Pharm[3] |
Table 3: Toxicological Data
| Test | Result |
| Acute Oral Toxicity (LD50) | Data not available |
| Acute Dermal Toxicity (LD50) | Data not available |
| Acute Inhalation Toxicity (LC50) | Data not available |
Handling, Storage, and Disposal
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Table 4: Handling and Storage Recommendations
| Parameter | Recommendation | Source |
| Storage Temperature | Recommended: 2-8°C or -20°C for long-term storage. | Sigma-Aldrich, BroadPharm[1] |
| Storage Conditions | Store in a tightly sealed container in a dry, well-ventilated place. | BLD Pharm[3] |
| Incompatible Materials | Strong oxidizing agents. | |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | BLD Pharm[3] |
Experimental Protocols and Applications
This compound is primarily used as a linker in organic synthesis. The following is a generalized experimental protocol for its use.
General Protocol for Amide Coupling using the Carboxylic Acid Moiety (Post-Deprotection)
-
Deprotection of the tert-Butyl Ester:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield 7-hydroxyheptanoic acid.
-
-
Amide Bond Formation:
-
Dissolve the resulting 7-hydroxyheptanoic acid in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane).
-
Add an amine, a coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove byproducts and purify the desired amide product, typically by column chromatography.
-
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for Safe Handling and Emergency Response for this compound.
References
Commercial Sourcing and Synthesis of Tert-butyl 7-hydroxyheptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and a representative synthesis protocol for Tert-butyl 7-hydroxyheptanoate (CAS No: 86013-78-7). This bifunctional linker, featuring a terminal hydroxyl group and a tert-butyl protected carboxyl group, is utilized in the synthesis of more complex molecules, including PROTACs and other chemical probes. The information herein is intended to assist researchers in sourcing this reagent and understanding its preparation.
Chemical Properties and Identification
| Parameter | Value | Reference |
| CAS Number | 86013-78-7 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₂O₃ | [1][3][5] |
| Molecular Weight | 202.29 g/mol | [3][5] |
| IUPAC Name | This compound | [2][6] |
| InChI Key | PKTFZBMGJHDRNG-UHFFFAOYSA-N | [2][4][6] |
| Physical Form | Liquid | [2][6] |
Commercial Supplier Overview
This compound is available from several commercial suppliers, catering to research and development quantities. Purity levels are typically ≥95%. The following table summarizes key information from a selection of vendors. Pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Product/Catalog No. | Purity | Available Quantities | Storage Temp. |
| BroadPharm | BP-28093 | >95% (Inquire for GMP) | 1g, 2g, 5g, Custom | -20°C[1] |
| MedchemExpress | HY-W015303 | >98% | 100mg, 250mg | (Not Specified) |
| ChemScene | CS-0527208 | 95% | (Inquire) | 4°C[2] |
| BLD Pharm | BD111559 | ≥95% | (Inquire) | 2-8°C[3] |
| Ambeed | ambh97f04574 | 98% | (Inquire) | 2-8°C[6] |
Procurement Workflow for Research Chemicals
The process of acquiring a chemical reagent like this compound for a research project involves several logical steps, from initial identification to final documentation. The following diagram illustrates a typical procurement workflow.
Representative Synthesis Protocol
While commercial suppliers provide direct access to this compound, understanding its synthesis can be valuable for custom applications or scaled-up needs. A common method for preparing tert-butyl esters is the direct esterification of the corresponding carboxylic acid with tert-butyl alcohol. The following represents a general, literature-informed protocol for this transformation.
Reaction: 7-hydroxyheptanoic acid + tert-butanol (B103910) → this compound
Materials:
-
7-hydroxyheptanoic acid
-
tert-Butanol (in excess, serves as reactant and solvent)
-
Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide (B86325) coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 7-hydroxyheptanoic acid (1.0 eq), a catalytic amount of DMAP (e.g., 0.1 eq), and anhydrous DCM.
-
Reagent Addition: Add excess tert-butanol (e.g., 3-5 eq) to the stirred solution. Cool the mixture to 0°C in an ice bath.
-
Coupling: In a separate flask, dissolve DCC (e.g., 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C. A white precipitate (dicyclohexylurea, DCU) will form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate (B1210297) gradient, to yield the pure this compound.
The following diagram illustrates the key stages of this synthesis workflow.
References
- 1. 4.1. Synthesis of Tert–Butyl (2S,4S)–4–(((E)–N,N’–Bis(Tert–Butoxycarbonyl)–1H–Pyrazole–1–Carboximidamido)Methyl)–2–((Tert–Butoxycarbonyl)Amino)–7–Hydroxyheptanoate (4) [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2007034909A1 - Process for production of (3r,5r)-7-amino-3,5-dihydroxyheptanoic acid derivative - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP2614057B1 - Salts of 7-amino-3,5-dihydroxyheptanoic acid esters - Google Patents [patents.google.com]
Methodological & Application
Application of Tert-butyl 7-hydroxyheptanoate in Prostaglandin Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development. A key challenge in the synthesis of these complex molecules is the stereocontrolled construction of their two side chains, commonly referred to as the alpha (α) and omega (ω) chains. Tert-butyl 7-hydroxyheptanoate serves as a valuable building block for the introduction of the seven-carbon α-chain. The tert-butyl ester acts as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions during the synthesis, while the terminal hydroxyl group provides a handle for conversion into a reactive species suitable for coupling with the prostaglandin (B15479496) core.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of prostaglandins, focusing on its conversion to a phosphonium (B103445) salt and subsequent use in the Wittig reaction to append the α-chain.
Synthetic Strategy Overview
The overall strategy involves a two-step sequence:
-
Synthesis of the Phosphonium Salt: The hydroxyl group of this compound is first converted to a good leaving group, typically a bromide, to facilitate nucleophilic substitution by triphenylphosphine (B44618). This results in the formation of the corresponding phosphonium salt, (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide.
-
Wittig Reaction: The synthesized phosphonium salt is then deprotonated with a strong base to generate the corresponding phosphorus ylide. This ylide subsequently reacts with a suitable aldehyde, typically a derivative of the Corey lactone, which contains the prostaglandin core and the ω-chain, to form the desired carbon-carbon double bond of the α-chain.
Figure 1: Overall synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide
This protocol outlines the conversion of this compound to the corresponding phosphonium salt. The first step, bromination of the alcohol, is a standard procedure that can be achieved using various reagents (e.g., PBr₃, CBr₄/PPh₃). The subsequent reaction with triphenylphosphine affords the desired phosphonium salt.
Materials:
-
tert-butyl 7-bromoheptanoate
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (B52724) (anhydrous)
-
Toluene (B28343) (anhydrous)
Procedure:
-
A solution of tert-butyl 7-bromoheptanoate (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile or toluene is prepared.
-
The reaction mixture is heated to reflux and stirred for 18-24 hours.
-
The mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold diethyl ether and dried under vacuum to yield (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide as a white solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| tert-butyl 7-bromoheptanoate | 265.19 | 1.0 | - | - |
| Triphenylphosphine | 262.29 | 1.1 | - | - |
| (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide | 527.48 | - | 85-95 | [1] |
Table 1: Reagents and typical yield for phosphonium salt synthesis.
Protocol 2: Wittig Reaction for α-Chain Installation
This protocol describes the Wittig olefination of a Corey lactol derivative with the ylide generated from (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide. The Corey lactol derivative already contains the cyclopentane (B165970) core and the ω-chain of the target prostaglandin.
Materials:
-
(6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)
-
Corey lactol derivative (e.g., with a protected hydroxyl group)
Procedure:
-
To a stirred suspension of (6-(tert-butoxycarbonyl)hexyl)triphenylphosphonium bromide (1.5-2.0 eq) in anhydrous THF at 0 °C, a solution of potassium tert-butoxide (1.5-2.0 eq) in THF is added dropwise.
-
The resulting orange-red solution of the ylide is stirred at room temperature for 1 hour.
-
The reaction mixture is cooled to -78 °C, and a solution of the Corey lactol derivative (1.0 eq) in THF is added slowly.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the prostaglandin analogue with the complete α-chain.
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Phosphonium Salt & Corey Lactol | t-BuOK | THF | -78 to RT | 3-5 | 60-80 | [2] |
| Phosphonium Salt & Corey Lactol | NaHMDS | DMSO | RT | 2-4 | 70-85 | [2] |
Table 2: Reaction conditions and typical yields for the Wittig reaction.
Signaling Pathways and Logical Relationships
The Wittig reaction proceeds through a coordinated series of steps involving the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the desired alkene and triphenylphosphine oxide as a byproduct.
Figure 2: Mechanism of the Wittig reaction.
Conclusion
This compound is a versatile and readily available starting material for the synthesis of the α-chain of prostaglandins. The protocols provided herein offer a reliable pathway for its conversion to the corresponding phosphonium salt and its subsequent use in the Wittig reaction. The tert-butyl ester provides effective protection of the carboxylic acid, allowing for a clean and efficient olefination reaction. The yields for both the phosphonium salt formation and the Wittig reaction are generally good, making this a practical approach for the synthesis of a wide variety of prostaglandin analogues in a research and drug development setting.
References
Application Notes and Protocols for the Synthesis of PROTACs with Tert-butyl 7-hydroxyheptanoate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.
Alkyl chains are a common and effective class of linkers, offering synthetic tractability and the ability to systematically vary length to optimize PROTAC performance. This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a seven-carbon alkyl linker derived from tert-butyl 7-hydroxyheptanoate. As a representative example, we describe the synthesis of a PROTAC targeting the BRD4 protein using the well-characterized warhead (+)-JQ1 and the CRBN E3 ligase ligand, pomalidomide (B1683931).
Signaling Pathway and Experimental Workflow
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The overall experimental workflow for the synthesis and evaluation of a PROTAC is a multi-step process that begins with the synthesis of the individual components and culminates in the biological assessment of the final molecule.
Experimental Protocols
This section provides a detailed, multi-part protocol for the synthesis of a BRD4-targeting PROTAC with a C7 alkyl linker derived from this compound.
Part 1: Synthesis of a Bifunctional C7 Linker Intermediate
This protocol describes the conversion of this compound into a versatile linker with an amine and a carboxylic acid, with appropriate protecting groups for sequential coupling.
Step 1a: Mesylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.
Step 1b: Azide (B81097) Substitution
-
Dissolve the crude mesylate from the previous step in dimethylformamide (DMF, 0.2 M).
-
Add sodium azide (1.5 eq) and stir the mixture at 60 °C overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain tert-butyl 7-azidoheptanoate.
Step 1c: Staudinger Reduction to the Amine
-
Dissolve tert-butyl 7-azidoheptanoate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (4:1, 0.1 M).
-
Add triphenylphosphine (B44618) (1.2 eq) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl 7-aminoheptanoate.
Step 1d: Boc Protection of the Amine
-
Dissolve tert-butyl 7-aminoheptanoate (1.0 eq) in DCM (0.2 M).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify by flash column chromatography to obtain tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate.
Step 1e: Selective Deprotection of the Tert-butyl Ester
-
Dissolve tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude 7-((tert-butoxycarbonyl)amino)heptanoic acid, which can be used directly in the next coupling step.
Part 2: Synthesis of the PROTAC
This protocol outlines the sequential coupling of the linker to pomalidomide and then to (+)-JQ1.
Step 2a: Amide Coupling of the Linker to Pomalidomide
-
Dissolve the crude 7-((tert-butoxycarbonyl)amino)heptanoic acid (1.0 eq) from Step 1e in anhydrous DMF (0.1 M).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add pomalidomide-amine (commercially available or synthesized) (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the Boc-protected linker-pomalidomide conjugate.
Step 2b: Boc Deprotection
-
Dissolve the Boc-protected linker-pomalidomide conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA (0.1 M).
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to yield the crude amine-linker-pomalidomide, which is used directly in the next step.
Step 2c: Final Amide Coupling to (+)-JQ1-carboxylic acid
-
Dissolve (+)-JQ1-carboxylic acid (commercially available or synthesized) (1.0 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the crude amine-linker-pomalidomide from Step 2b in anhydrous DMF.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the reaction mixture by preparative HPLC to yield the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. The key parameters are the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax). The following tables provide representative data for BRD4-targeting PROTACs with alkyl linkers of similar length to the one synthesized in this protocol.
Table 1: Representative Degradation Efficiency of BRD4-targeting PROTACs with Alkyl Linkers
| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | CRBN | Burkitt's Lymphoma (BL) | < 1 | > 95 | [1] |
| PROTAC 4 | CRBN | MV-4-11 | 0.0083 | > 95 | [1] |
| ARV-771 | VHL | 22Rv1 | < 5 | Not Reported | [2] |
| MZ1 | VHL | H661 | 8 | > 90 | [2] |
| ARV-825 | CRBN | 22RV1 | 0.57 | Not Reported | [2] |
Table 2: Expected Yields for the Synthesis of the JQ1-C7-Pomalidomide PROTAC
| Step | Product | Expected Yield (%) |
| 1a-1e | 7-((tert-butoxycarbonyl)amino)heptanoic acid | 50-60 (over 5 steps) |
| 2a | Boc-protected linker-pomalidomide conjugate | 60-70 |
| 2b | Amine-linker-pomalidomide | Quantitative (crude) |
| 2c | Final PROTAC (JQ1-C7-Pomalidomide) | 30-40 |
Methodologies for Key Experiments
Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[3]
-
Cell Culture and Treatment: Seed cells of interest (e.g., a human cancer cell line expressing BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[3]
References
Application Notes and Protocols: Derivatization of the Hydroxyl Group on Tert-butyl 7-hydroxyheptanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common derivatization reactions of the terminal hydroxyl group of tert-butyl 7-hydroxyheptanoate. This versatile building block is often utilized in the synthesis of pharmaceuticals and other complex organic molecules. The following protocols for esterification, etherification, silylation, and oxidation have been compiled to serve as a comprehensive guide for laboratory applications.
Overview of Derivatization Reactions
The primary alcohol of this compound can be readily converted into a variety of functional groups, enabling its use as a linker or intermediate in multi-step syntheses. The choice of derivatization will depend on the desired final product and the compatibility with other functional groups in the synthetic scheme.
Data Presentation: Comparison of Derivatization Reactions
The following table summarizes typical reaction conditions and expected yields for the derivatization of this compound and structurally similar primary alcohols.
| Derivatization Reaction | Reagent(s) | Solvent | Typical Reaction Time | Typical Yield (%) | Product Name |
| Esterification (Acylation) | Acetyl chloride, Pyridine (B92270) | Dichloromethane (B109758) (DCM) | 2 - 4 hours | 85 - 95 | Tert-butyl 7-acetoxyheptanoate |
| Etherification (Williamson) | Methyl iodide, Sodium hydride (NaH) | Tetrahydrofuran (THF) | 12 - 18 hours | 80 - 90 | Tert-butyl 7-methoxyheptanoate |
| Silylation | TBDMSCl, Imidazole (B134444) | Dichloromethane (DCM) | 1 - 3 hours | > 95 | Tert-butyl 7-((tert-butyldimethylsilyl)oxy)heptanoate |
| Oxidation (Swern) | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (DCM) | 1 - 2 hours | 85 - 95 | Tert-butyl 7-oxoheptanoate |
| Oxidation (Dess-Martin) | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 1 - 3 hours | 90 - 98 | Tert-butyl 7-oxoheptanoate |
Experimental Protocols
Esterification (Acylation) to form Tert-butyl 7-acetoxyheptanoate
This protocol describes the conversion of the hydroxyl group to an acetate (B1210297) ester using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) at 0 °C (ice bath).
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Visualization of Workflow:
Etherification (Williamson Ether Synthesis) to form Tert-butyl 7-methoxyheptanoate
This protocol details the formation of a methyl ether from the primary alcohol.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Signaling Pathway:
Silylation to form Tert-butyl 7-((tert-butyldimethylsilyl)oxy)heptanoate
This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq), imidazole (2.5 eq), and TBDMSCl (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.
Visualization of Logical Relationship:
Oxidation to form Tert-butyl 7-oxoheptanoate
Two common methods for the oxidation of the primary alcohol to an aldehyde are provided below.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath, syringes, inert atmosphere setup
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 eq) in DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for 15 minutes before allowing the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Diethyl ether
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Visualization of Oxidation Pathways:
Application Notes and Protocols: The Role of Tert-butyl 7-hydroxyheptanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 7-hydroxyheptanoate is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block and linker.[1][2] Its structure, featuring a terminal hydroxyl group and a sterically hindered tert-butyl ester, allows for selective chemical transformations at either end of the seven-carbon chain. The hydroxyl group provides a handle for oxidation or derivatization, while the tert-butyl ester protects the carboxylic acid functionality, which can be readily deprotected under acidic conditions.[1][2] This unique combination of functional groups makes it a key intermediate in the synthesis of complex molecules, most notably in the preparation of prostaglandins (B1171923) and their analogues, which are crucial therapeutic agents.
Key Applications
The primary application of this compound lies in its role as a precursor for the α-chain of prostaglandins. Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are used in the treatment of various conditions, including glaucoma.[3][4] Latanoprost, a prostaglandin (B15479496) F2α analogue, is a prominent example where a derivative of heptanoic acid forms a significant part of its structure.[4][5][6]
The synthetic utility of this compound can be summarized in a three-step reaction sequence:
-
Oxidation: The terminal hydroxyl group is oxidized to an aldehyde, forming tert-butyl 7-oxoheptanoate.
-
Olefinatioun: The resulting aldehyde undergoes a Wittig reaction to introduce the required carbon framework and stereochemistry of the prostaglandin α-chain.
-
Deprotection: The tert-butyl ester is hydrolyzed to reveal the free carboxylic acid, a key functional group for the biological activity of prostaglandins.
Furthermore, the hydroxyl group can participate in intramolecular cyclization to form lactones, which are important structural motifs in many natural products.
Experimental Protocols
Oxidation of this compound to Tert-butyl 7-oxoheptanoate (Swern Oxidation)
The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes, minimizing the risk of over-oxidation to carboxylic acids.[7][8]
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| Oxalyl chloride | 126.93 | 1.455 | 1.5 | 1.5 |
| Dimethyl sulfoxide (B87167) (DMSO) | 78.13 | 1.100 | 3.0 | 3.0 |
| This compound | 202.29 | ~0.95 | 1.0 | 1.0 |
| Triethylamine (B128534) (TEA) | 101.19 | 0.726 | 5.0 | 5.0 |
| Dichloromethane (DCM) | 84.93 | 1.326 | - | - |
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 mmol) in anhydrous DCM (10 mL) at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., argon or nitrogen), add DMSO (3.0 mmol) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 mmol) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient) to afford tert-butyl 7-oxoheptanoate.
Expected Yield: >90%
Synthesis of the Prostaglandin α-Chain via Wittig Reaction
The aldehyde obtained from the Swern oxidation can be coupled with a suitable phosphonium (B103445) ylide in a Wittig reaction to form the characteristic α-chain of prostaglandins.[8] The choice of the ylide is critical for introducing the correct carbon skeleton and stereochemistry.
Reaction Scheme:
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| (4-Carboxybutyl)triphenylphosphonium bromide | 443.33 | 1.2 | 1.2 |
| Sodium hydride (60% dispersion in mineral oil) | 40.00 | 2.4 | 2.4 |
| Tert-butyl 7-oxoheptanoate | 200.28 | 1.0 | 1.0 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | - | - |
Procedure:
-
In a flame-dried flask under an inert atmosphere, add (4-carboxybutyl)triphenylphosphonium bromide (1.2 mmol) to anhydrous DMSO (10 mL).
-
Add sodium hydride (2.4 mmol) portion-wise at room temperature.
-
Stir the resulting red-orange solution for 1 hour at room temperature to form the ylide.
-
Cool the reaction mixture to 0 °C and add a solution of tert-butyl 7-oxoheptanoate (1.0 mmol) in anhydrous DMSO (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and acidify with 1N HCl to pH 3-4.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired prostaglandin α-chain precursor.
Expected Yield: 60-80%
Deprotection of the Tert-butyl Ester
The final step in the synthesis of the prostaglandin α-chain involves the deprotection of the tert-butyl ester to yield the free carboxylic acid. This is typically achieved under acidic conditions.[7]
Reaction Scheme:
Materials:
| Reagent | Concentration | Amount |
| Tert-butyl ester precursor | - | 1.0 mmol |
| Trifluoroacetic acid (TFA) | 99% | 5-10 equivalents |
| Dichloromethane (DCM) | - | 10 mL |
Procedure:
-
Dissolve the tert-butyl ester precursor (1.0 mmol) in DCM (10 mL).
-
Add trifluoroacetic acid (5-10 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) (2 x 10 mL) to remove residual TFA.
-
The resulting carboxylic acid can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.
Expected Yield: >95%
Intramolecular Lactonization
Under acidic conditions, 7-hydroxyheptanoic acid (obtained after deprotection of the tert-butyl ester) can undergo intramolecular cyclization to form a seven-membered lactone (ε-heptanolactone).
Reaction Scheme:
Materials:
| Reagent | Concentration | Amount |
| 7-Hydroxyheptanoic acid | - | 1.0 mmol |
| p-Toluenesulfonic acid (p-TsOH) | - | 0.1 mmol (cat.) |
| Toluene | - | 20 mL |
Procedure:
-
Dissolve 7-hydroxyheptanoic acid (1.0 mmol) and a catalytic amount of p-TsOH (0.1 mmol) in toluene (20 mL).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the lactone.
Diagrams
Workflow for the Synthesis of a Prostaglandin α-Chain Precursor
Caption: Synthetic pathway from this compound to a prostaglandin α-chain.
Logical Relationship of Functional Group Transformations
Caption: Reactivity map of the functional groups in this compound.
Conclusion
This compound is a highly adaptable and crucial starting material in organic synthesis. Its utility is particularly evident in the multi-step synthesis of prostaglandins, where its distinct functional groups can be manipulated selectively to construct complex molecular architectures. The protocols outlined in these application notes provide a foundational framework for researchers to utilize this versatile building block in their synthetic endeavors.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Tert-butyl 7-hydroxyheptanoate as a Versatile Building Block in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 7-hydroxyheptanoate is a valuable bifunctional molecule increasingly utilized as a key building block in the convergent synthesis of complex bioactive molecules, most notably prostaglandins (B1171923) and their analogues. Its structure, featuring a protected carboxylic acid and a primary alcohol, allows for selective chemical manipulations at either end of the seven-carbon chain. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prostaglandin (B15479496) precursors, with a focus on the antiglaucoma drug latanoprost (B1674536).
Key Features and Applications
This compound serves as a precursor to the α-chain of prostaglandins. The hydroxyl group can be oxidized to an aldehyde, which then undergoes olefination reactions to introduce the complex ω-chain. The tert-butyl ester provides robust protection for the carboxylic acid functionality, which can be deprotected under acidic conditions in the final stages of a synthetic sequence.[1]
Applications:
-
Prostaglandin Synthesis: A primary application is in the synthesis of prostaglandin F2α analogues like latanoprost, a first-line treatment for glaucoma and ocular hypertension.[1][2]
-
PROTAC Linkers: The linear seven-carbon chain makes it a suitable component for the synthesis of aliphatic linkers in Proteolysis Targeting Chimeras (PROTACs).
-
General Organic Synthesis: It can be employed as a versatile C7 building block in the synthesis of various complex natural products and pharmaceuticals.
Experimental Protocols
The following protocols detail the key transformations of this compound into a prostaglandin intermediate.
Protocol 1: Swern Oxidation of this compound to Tert-butyl 7-oxoheptanoate
This protocol describes the mild and efficient oxidation of the primary alcohol to an aldehyde, a critical step to prepare the substrate for the subsequent olefination.[1][3]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl 7-oxoheptanoate.
-
Purify the crude product by flash column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 90-98% | [1] |
| Reaction Time | 2-3 hours | [1] |
| Reaction Temperature | -78 °C to room temperature | [3] |
Protocol 2: Synthesis of the ω-Chain Phosphonate (B1237965) Synthon
This protocol details the preparation of dimethyl (2-oxo-4-phenylbutyl)phosphonate, a key reagent for introducing the lower side chain of latanoprost via a Horner-Wadsworth-Emmons reaction.[4][5][6]
Materials:
-
Trimethyl phosphite (B83602)
-
Toluene or xylene (optional, as solvent)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Charge a reactor with 1-bromo-4-phenylbutan-2-one and, if desired, a solvent like toluene.
-
Heat the mixture to 100-110 °C under an inert atmosphere.
-
Add trimethyl phosphite (1.1 equivalents) dropwise to the heated solution.
-
Maintain the reaction temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain dimethyl (2-oxo-4-phenylbutyl)phosphonate.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [4][5][6] |
| Reaction Time | 4-6 hours | [4] |
| Reaction Temperature | 100-110 °C | [4] |
Protocol 3: Horner-Wadsworth-Emmons Olefination for ω-Chain Installation
This protocol describes the coupling of the aldehyde from Protocol 1 with the phosphonate from Protocol 2 to form the enone precursor to the prostaglandin ω-chain.[7][8][9]
Materials:
-
Tert-butyl 7-oxoheptanoate (from Protocol 1)
-
Dimethyl (2-oxo-4-phenylbutyl)phosphonate (from Protocol 2)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to form the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 7-oxoheptanoate (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the aldehyde is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired enone.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 70-85% (E-isomer favored) | [7][8] |
| Reaction Time | 2-4 hours | General HWE conditions |
| Reaction Temperature | 0 °C to room temperature | [9] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for prostaglandin precursors.
Prostaglandin F2α Receptor Signaling Pathway
Latanoprost is a prodrug that is hydrolyzed in the cornea to its active form, latanoprost acid. Latanoprost acid is a selective agonist of the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).
Caption: Latanoprost's mechanism of action pathway.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Latanoprost synthesis - chemicalbook [chemicalbook.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. US20030149294A1 - Process for the preparation of latanoprost - Google Patents [patents.google.com]
- 6. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates, showcasing modern and efficient methodologies. The featured technologies—biocatalysis, continuous flow chemistry, and C-H activation—offer significant advantages in terms of selectivity, efficiency, and sustainability over traditional synthetic methods.
Biocatalytic Synthesis of Chiral Amines
Chiral amines are crucial building blocks in a vast array of pharmaceuticals. Biocatalysis, utilizing enzymes as catalysts, provides a highly enantioselective and environmentally friendly approach to their synthesis.
Application Note: Asymmetric Synthesis of a Key Intermediate for Abrocitinib
Abrocitinib is a Janus kinase 1 (JAK1) inhibitor used in the treatment of atopic dermatitis. A key chiral intermediate, isopropyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate, can be synthesized with high stereoselectivity using an engineered reductive aminase (RedAm). This biocatalytic reductive amination offers a significant improvement over chemical methods that often result in mixtures of isomers and require harsh reaction conditions. The enzymatic process demonstrates high conversion, excellent diastereoselectivity, and operates under mild, aqueous conditions.
Experimental Protocol: Biocatalytic Reductive Amination for Abrocitinib Intermediate
Materials:
-
Isopropyl 3-oxocyclobutane-1-carboxylate
-
Methylamine (B109427) (as a solution, e.g., 40% in water)
-
Engineered Reductive Aminase (e.g., SpRedAm-R3-V6)
-
NADP⁺ (or NADPH, depending on the enzyme's cofactor preference)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
Toluene (for extraction)
-
Sodium sulfate (B86663) (for drying)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0).
-
Add D-glucose (1.1 equivalents relative to the ketone substrate).
-
Add NADP⁺ (e.g., 1 g/L).
-
Add the engineered RedAm enzyme preparation and glucose dehydrogenase.
-
Stir the mixture until all components are dissolved.
-
Substrate Addition: Add isopropyl 3-oxocyclobutane-1-carboxylate to the reaction mixture.
-
Add methylamine solution (e.g., 3 equivalents).
-
Reaction Conditions: Maintain the reaction temperature at a predetermined optimum (e.g., 45 °C) and stir for a specified time (e.g., 24 hours), monitoring the conversion by HPLC or GC.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with toluene.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or chromatography to yield the desired chiral amine intermediate.
Application Note: Directed Evolution of an Imine Reductase for the Synthesis of a GSK2879552 Intermediate
GSK2879552 is a lysine-specific demethylase-1 (LSD1) inhibitor investigated for cancer treatment. A key intermediate, (1R,2S)-N-(2,5-difluorobenzyl)-2-phenylcyclopropan-1-amine, is synthesized via a reductive amination that also resolves a racemic amine substrate. Through directed evolution, a wild-type imine reductase (IRED) was engineered to catalyze this transformation with exceptional efficiency and stereoselectivity, leading to a more sustainable and cost-effective manufacturing process.[1][2][3][4]
Experimental Protocol: Enzymatic Reductive Amination for GSK2879552 Intermediate
Materials:
-
rac-trans-2-phenylcyclopropan-1-amine sulfate
-
Evolved Imine Reductase (IRED)
-
NADP⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve D-glucose (1.1 eq.) and NADP⁺ in potassium phosphate buffer.
-
Add the evolved IRED and GDH.
-
In a separate vessel, dissolve rac-trans-2-phenylcyclopropan-1-amine sulfate and 2,5-difluorobenzaldehyde in DMSO.
-
Reaction Execution: Add the substrate solution to the enzyme-containing buffer.
-
Maintain the reaction at a controlled temperature (e.g., 40 °C) with stirring for approximately 24 hours. Monitor the reaction progress by HPLC.
-
Workup and Isolation: Upon completion, add MTBE to the reaction mixture and stir.
-
Separate the organic phase. The product can be crystallized directly from the organic phase or after a solvent swap.
-
Filter the solid product, wash with cold MTBE, and dry under vacuum to obtain the highly pure chiral amine intermediate.
Quantitative Data for Biocatalytic Syntheses
| Intermediate | Substrate | Enzyme | Substrate Loading | Yield | Purity | Enantiomeric/Diastereomeric Ratio |
| Abrocitinib Intermediate | Isopropyl 3-oxocyclobutane-1-carboxylate | Engineered RedAm | 100 g/L | 73% | >99.5% | >99:1 (cis:trans) |
| GSK2879552 Intermediate | rac-trans-2-phenylcyclopropan-1-amine | Evolved IRED | 50 g/L | 84% | 99.9% | >99.7% ee |
Continuous Flow Chemistry in Pharmaceutical Intermediate Synthesis
Continuous flow chemistry offers numerous advantages for pharmaceutical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability.
Application Note: Continuous Flow Synthesis of an Ibuprofen (B1674241) Precursor
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). A key step in a modern, streamlined synthesis of ibuprofen is the Friedel-Crafts acylation of isobutylbenzene (B155976) with propionyl chloride. Performing this reaction in a continuous flow reactor allows for safe handling of the corrosive Lewis acid catalyst (AlCl₃) and excellent temperature control of the exothermic reaction, leading to high yields and purity of the 4'-isobutylpropiophenone intermediate.[5][6][7][8]
Experimental Protocol: Continuous Flow Friedel-Crafts Acylation
Materials and Equipment:
-
Isobutylbenzene
-
Propionyl chloride
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (1 M aq.)
-
Toluene
-
Syringe pumps or other suitable pumping systems
-
T-mixer
-
Tubular reactor (e.g., PFA tubing) of a defined length and diameter
-
Back pressure regulator
-
Temperature-controlled bath or heating block
Procedure:
-
Reagent Preparation: Prepare a solution of AlCl₃ in propionyl chloride. Prepare a separate feed of isobutylbenzene.
-
System Setup: Assemble the flow reactor system as depicted in the workflow diagram below. The reactor coil should be immersed in a temperature-controlled bath.
-
Reaction Initiation: Pump the isobutylbenzene and the AlCl₃/propionyl chloride solution at defined flow rates into a T-mixer to initiate the reaction.
-
Residence Time: The reaction mixture flows through the heated tubular reactor for a specific residence time (calculated from the reactor volume and total flow rate).
-
Quenching: The reaction stream is then mixed with a stream of 1 M HCl in another T-mixer to quench the reaction.
-
Workup: The quenched mixture can be collected for batch workup (extraction with toluene, washing, drying, and solvent evaporation) or directed to a continuous liquid-liquid extraction unit.
-
Analysis: The product, 4'-isobutylpropiophenone, is analyzed for purity and yield by GC or NMR.
Application Note: Continuous Flow Synthesis of Artemisinin (B1665778) from Dihydroartemisinic Acid
Artemisinin is a crucial antimalarial drug. A semi-synthesis from dihydroartemisinic acid (DHAA), a more abundant natural precursor, has been developed using a continuous flow photochemical process.[9][10][11][12] This method allows for the safe and efficient generation and reaction of singlet oxygen in a one-pot process, leading to artemisinin in good yield.[9][10][11][12] The small dimensions of the flow reactor ensure efficient light penetration and temperature control.
Experimental Protocol: Photochemical Synthesis of Artemisinin in Flow
Materials and Equipment:
-
Dihydroartemisinic acid (DHAA)
-
9,10-Dicyanoanthracene (DCA) as a photosensitizer
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Oxygen gas
-
Syringe pumps
-
Gas-permeable tubing (e.g., Teflon AF-2400) for oxygenation
-
Photoreactor (e.g., FEP tubing wrapped around a light source)
-
LED light source (e.g., 420 nm)
-
Back pressure regulator
Procedure:
-
Reagent Solution: Prepare a solution of DHAA, DCA, and TFA in toluene.
-
Flow Setup: Set up the continuous flow system where the reagent solution is pumped through gas-permeable tubing to allow for oxygen saturation, and then through the photoreactor.
-
Photoreaction: Irradiate the reaction mixture in the photoreactor with the LED light source while maintaining a constant flow rate to achieve the desired residence time.
-
Collection: The product stream exiting the reactor is collected.
-
Purification: Artemisinin can be isolated and purified from the collected solution by crystallization or chromatography.
Quantitative Data for Continuous Flow Syntheses
| Intermediate/Product | Starting Material(s) | Key Technology | Residence Time | Yield | Throughput |
| 4'-Isobutylpropiophenone | Isobutylbenzene, Propionyl chloride | Friedel-Crafts Acylation | ~3 minutes | 83% (overall for Ibuprofen) | 8.09 g/h (Ibuprofen) |
| Artemisinin | Dihydroartemisinic acid | Photochemical Oxidation | < 12 minutes | 65-69% | 165 g/day (estimated) |
C-H Activation in Pharmaceutical Intermediate Synthesis
Direct C-H bond activation is a powerful strategy that avoids the need for pre-functionalized starting materials, leading to more atom-economical and shorter synthetic routes.
Application Note: Ruthenium-Catalyzed C-H Arylation for the Synthesis of Valsartan
Valsartan is an angiotensin II receptor blocker used to treat high blood pressure. A key step in its synthesis is the formation of the biphenyl (B1667301) core. This can be achieved efficiently through a ruthenium-catalyzed C-H arylation of N-pentanoyl-L-valine methyl ester with a protected bromobenzonitrile derivative. This approach is more step-economical compared to traditional cross-coupling methods that require the synthesis of organometallic reagents.[13][14]
Experimental Protocol: Ruthenium-Catalyzed C-H Arylation for Valsartan Intermediate
Materials:
-
N-pentanoyl-L-valine methyl ester
-
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (or a related aryl halide)
-
RuCl₃·xH₂O
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
Catalyst Pre-formation (optional): In some protocols, the active ruthenium catalyst is formed in situ.
-
Reaction Setup: To a reaction vessel, add N-pentanoyl-L-valine methyl ester, the aryl bromide, RuCl₃·xH₂O, PPh₃, K₂CO₃, and pivalic acid.
-
Add DMAc as the solvent.
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a set time (e.g., 12-24 hours), monitoring by HPLC.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the arylated product.
Quantitative Data for C-H Activation Synthesis
| Intermediate | Starting Materials | Catalyst System | Yield |
| Valsartan Biphenyl Intermediate | N-pentanoyl-L-valine methyl ester, Aryl bromide | RuCl₃·xH₂O / PPh₃ | High yields reported in literature |
Diagrams
Biocatalytic Reductive Amination Workflow
References
- 1. A continuous-flow process for the synthesis of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase | Semantic Scholar [semanticscholar.org]
- 4. Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase [ouci.dntb.gov.ua]
- 5. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2018187717A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]
- 8. US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. pure.mpg.de [pure.mpg.de]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 160) Carboxylate-assisted Ruthenium(II)-Catalyzed C-H Arylation of 5-Aryl Tetrazoles: Step-Economical Access to Valsartan - Ilan Marek : Ilan Marek [ilanmarek.technion.ac.il]
Application Notes and Protocols: Synthesis of Aliphatic Linkers from Tert-butyl 7-hydroxyheptanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of versatile aliphatic linkers derived from tert-butyl 7-hydroxyheptanoate. This readily available starting material possesses a hydroxyl group amenable to various chemical transformations and a tert-butyl ester that serves as a convenient protecting group for the carboxylic acid functionality. The following protocols detail the preparation of key bifunctional linkers with terminal amine, carboxylic acid, azide (B81097), and alkyne groups, which are widely used in bioconjugation, drug delivery, and the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to Aliphatic Linkers in Drug Development
Aliphatic linkers are crucial components in the design of various therapeutic and research agents. They serve as flexible spacers to connect two or more molecular entities, such as a targeting ligand and a therapeutic payload in an antibody-drug conjugate (ADC), or a protein-of-interest (POI) ligand and an E3 ligase ligand in a PROTAC. The length and chemical nature of the linker can significantly influence the physicochemical properties, stability, and biological activity of the final conjugate. This compound is an excellent starting material for the synthesis of these linkers due to its bifunctional nature, allowing for sequential and controlled chemical modifications.
Synthesis of a Boc-Protected Amino-Terminated Aliphatic Linker
This protocol describes a two-step synthesis of tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate, an aliphatic linker with a terminal amine protected by a Boc group and a carboxylic acid protected as a tert-butyl ester. The synthesis involves the activation of the hydroxyl group via tosylation, followed by nucleophilic substitution with azide and subsequent reduction and protection.
Experimental Protocol:
Step 1: Synthesis of tert-butyl 7-((4-methylphenyl)sulfonyloxy)heptanoate
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M), add triethylamine (B128534) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate (B1210297) gradient) to yield the desired tosylate.
Step 2: Synthesis of tert-butyl 7-azidoheptanoate
-
Dissolve the tosylate from Step 1 (1.0 eq) in dimethylformamide (DMF, 0.5 M).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the azide.
Step 3: Synthesis of tert-butyl 7-aminoheptanoate
-
Dissolve the azide from Step 2 (1.0 eq) in methanol (B129727) (0.2 M).
-
Add palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the amine.
Step 4: Synthesis of tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate
-
Dissolve the amine from Step 3 (1.0 eq) in a 1:1 mixture of dioxane and water (0.2 M).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.2 eq) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the final Boc-protected amino linker.
Quantitative Data Summary:
| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | tert-butyl 7-((4-methylphenyl)sulfonyloxy)heptanoate | p-TsCl, Et₃N, DMAP | DCM | 12-16 | 0 to RT | 85-95 |
| 2 | tert-butyl 7-azidoheptanoate | NaN₃ | DMF | 6-8 | 80 | 90-98 |
| 3 | tert-butyl 7-aminoheptanoate | H₂, Pd/C | Methanol | 4-6 | RT | 95-99 |
| 4 | tert-butyl 7-((tert-butoxycarbonyl)amino)heptanoate | (Boc)₂O, NaHCO₃ | Dioxane/H₂O | 12-16 | RT | 88-96 |
Reaction Workflow:
Synthesis of a Carboxylic Acid-Terminated Aliphatic Linker
This protocol describes the deprotection of the tert-butyl ester of this compound to yield 7-hydroxyheptanoic acid. This linker provides a free carboxylic acid for conjugation while retaining a hydroxyl group for further functionalization.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (0.1 M).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate the residue with toluene (B28343) (3x) to ensure complete removal of TFA.
-
The resulting crude 7-hydroxyheptanoic acid can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.
Quantitative Data Summary:
| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 7-hydroxyheptanoic acid | TFA | DCM | 2-4 | RT | >95 |
Reaction Workflow:
Synthesis of an Azide-Terminated Aliphatic Linker
This protocol outlines the conversion of this compound to tert-butyl 7-azidoheptanoate. The azide functionality is a versatile handle for "click chemistry" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).
Experimental Protocol:
Step 1: Synthesis of tert-butyl 7-((4-methylphenyl)sulfonyloxy)heptanoate
-
Follow the protocol described in Step 1 of the "Synthesis of a Boc-Protected Amino-Terminated Aliphatic Linker".
Step 2: Synthesis of tert-butyl 7-azidoheptanoate
-
Dissolve the tosylate from Step 1 (1.0 eq) in dimethylformamide (DMF, 0.5 M).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired azide linker.
Quantitative Data Summary:
| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | tert-butyl 7-((4-methylphenyl)sulfonyloxy)heptanoate | p-TsCl, Et₃N, DMAP | DCM | 12-16 | 0 to RT | 85-95 |
| 2 | tert-butyl 7-azidoheptanoate | NaN₃ | DMF | 6-8 | 80 | 90-98 |
Reaction Workflow:
Synthesis of an Alkyne-Terminated Aliphatic Linker
This protocol details the synthesis of tert-butyl non-8-ynoate, an aliphatic linker featuring a terminal alkyne for use in click chemistry.
Experimental Protocol:
Step 1: Synthesis of tert-butyl 7-bromoheptanoate
-
To a solution of this compound (1.0 eq) and triphenylphosphine (B44618) (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add N-bromosuccinimide (NBS, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography (hexanes/ethyl acetate gradient) to yield the bromide.
Step 2: Synthesis of tert-butyl non-8-ynoate
-
To a solution of lithium acetylide-ethylenediamine complex (2.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO, 0.5 M) at room temperature, add a solution of tert-butyl 7-bromoheptanoate (1.0 eq) in DMSO dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the terminal alkyne linker.
Quantitative Data Summary:
| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | tert-butyl 7-bromoheptanoate | PPh₃, NBS | DCM | 4-6 | 0 to RT | 80-90 |
| 2 | tert-butyl non-8-ynoate | Lithium acetylide-ethylenediamine complex | DMSO | 12-16 | RT | 60-75 |
Reaction Workflow:
Application Notes and Protocols for Monitoring Tert-butyl 7-hydroxyheptanoate Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for monitoring the synthesis and subsequent reactions of tert-butyl 7-hydroxyheptanoate. This versatile linker is a critical component in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where precise control and monitoring of reaction progress are paramount. The following methods offer robust analytical strategies to ensure reaction efficiency, product purity, and process scalability.
Introduction
This compound is a bifunctional molecule featuring a hydroxyl group for further derivatization and a tert-butyl ester protecting group for the carboxylic acid.[1] The monitoring of its formation, typically through the esterification of 7-hydroxyheptanoic acid with a tert-butyl source, and its subsequent reactions (e.g., deprotection or further functionalization) is crucial for optimizing reaction conditions and ensuring the quality of the final product. This note details the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for real-time and offline reaction monitoring.
Analytical Methods Overview
A multi-pronged analytical approach is recommended for comprehensive monitoring of reactions involving this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of volatile starting materials and the appearance of the product. Its high sensitivity and resolving power make it suitable for identifying byproducts.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the concentration of reactants, products, and non-volatile impurities in the reaction mixture. It is particularly useful for purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for quantitative analysis of the reaction mixture without the need for extensive sample preparation, making it suitable for kinetic studies.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for monitoring the conversion of starting materials to this compound, especially when the reactants are sufficiently volatile.
Experimental Protocol
a) Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate) to prevent further reaction.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components. For example, add 1 mL of water, vortex, and use the organic layer for analysis.[3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the solution to a GC vial for analysis.
b) GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC (or equivalent) |
| Mass Spectrometer | Agilent 7000D GC/TQ (or equivalent) |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
c) Data Presentation:
The progress of the reaction can be monitored by tracking the peak areas of the starting material (e.g., 7-hydroxyheptanoic acid derivative) and the product (this compound).
| Compound | Retention Time (min) | Key m/z fragments |
| 7-hydroxyheptanoic acid (derivatized) | Varies with derivatization | Varies |
| This compound | ~10.5 | 187, 129, 111, 57 |
Workflow Diagram
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is well-suited for monitoring the reaction progress and determining the purity of this compound, particularly in complex reaction mixtures.
Experimental Protocol
a) Sample Preparation:
-
Withdraw an aliquot (e.g., 20 µL) from the reaction mixture.
-
Dilute the aliquot with the mobile phase (e.g., to 1 mL) in an HPLC vial.
-
Filter the sample through a 0.45 µm syringe filter if particulates are present.
b) HPLC Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II (or equivalent) with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
c) Data Presentation:
Monitor the reaction by integrating the peak areas of the starting material and the product. A calibration curve can be used for accurate quantification.
| Compound | Retention Time (min) |
| 7-hydroxyheptanoic acid | ~3.2 |
| This compound | ~12.8 |
Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Quantitative NMR (qNMR) is an excellent method for in-situ or at-line monitoring of reaction kinetics without the need for chromatographic separation.[4]
Experimental Protocol
a) Sample Preparation:
-
For at-line monitoring, withdraw an aliquot (e.g., 0.5 mL) from the reaction mixture.
-
Add a known amount of an internal standard (e.g., dimethyl sulfoxide (B87167) or 1,3,5-trimethoxybenzene) that does not react with the components of the reaction mixture and has a signal that does not overlap with the signals of interest.
-
Transfer the mixture to an NMR tube.
b) NMR Instrumentation and Conditions:
| Parameter | Value |
| Spectrometer | Bruker 400 MHz (or equivalent) |
| Solvent | Deuterated solvent compatible with the reaction (e.g., CDCl3, DMSO-d6) |
| Pulse Program | Standard 1H pulse sequence (e.g., zg30) |
| Number of Scans | 16 (adjust for desired signal-to-noise) |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton of interest (typically 10-30 s for accurate quantification) |
c) Data Presentation:
The conversion can be calculated by comparing the integral of a characteristic proton signal of the product with that of a starting material or an internal standard.
| Compound | 1H NMR Signal (CDCl3, ppm) | Protons |
| 7-hydroxyheptanoic acid | ~3.6 (t) | -CH2OH |
| This compound | ~1.45 (s) | -C(CH3)3 |
| This compound | ~3.6 (t) | -CH2OH |
Workflow Diagram
Signaling Pathway and Logical Relationships
The synthesis of this compound is a key step in the construction of more complex molecules like PROTACs. The analytical methods described are crucial for ensuring the quality of this linker, which in turn affects the efficacy of the final PROTAC.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 7-hydroxyheptanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl 7-hydroxyheptanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | 1. Inappropriate solvent system (eluent). 2. Co-elution of impurities with similar polarity. 3. Column overloading. 4. Cracking or channeling of the stationary phase. | 1. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane (B92381)/ethyl acetate (B1210297), dichloromethane (B109758)/methanol) to determine the optimal eluent for separation. 2. Use a shallower solvent gradient or isocratic elution to improve resolution. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). 3. Reduce the amount of crude product loaded onto the column. A general rule is 1-10% of the stationary phase weight. 4. Ensure proper column packing technique to create a uniform stationary phase bed. |
| Product Degradation During Purification | 1. Presence of acidic or basic impurities. 2. High temperatures during solvent evaporation. 3. Prolonged exposure to silica gel. | 1. Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution) before purification. 2. Use a rotary evaporator at a low temperature (e.g., <40°C) to remove solvents. 3. Minimize the time the product is on the silica gel column. Consider using a faster purification technique like flash chromatography. |
| Water Contamination in Final Product | 1. Incomplete drying of organic extracts. 2. Use of wet solvents. 3. Hygroscopic nature of the product or solvents. | 1. Dry organic layers thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before solvent evaporation. 2. Use anhydrous solvents for chromatography and work-up procedures. 3. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and use molecular sieves to keep solvents dry. |
| Incomplete Removal of Starting Materials | 1. Insufficient reaction time or incomplete conversion. 2. Starting material and product have very similar polarities. | 1. Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of starting materials. 2. If polarity is similar, multiple chromatographic purifications may be necessary. Alternatively, consider derivatizing the product or starting material to alter its polarity before purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 7-hydroxyheptanoic acid or isobutylene, byproducts from side reactions, and residual solvents from the synthesis. The specific impurities will depend on the synthetic route employed.
Q2: What is the recommended method for purifying this compound?
A2: Flash column chromatography on silica gel is a widely applicable and effective method for purifying this compound. A solvent system of hexane and ethyl acetate is a good starting point for elution.
Q3: How can I remove residual water from my purified product?
A3: To remove trace amounts of water, you can dissolve the product in an anhydrous solvent and add a drying agent like anhydrous magnesium sulfate, then filter and carefully evaporate the solvent. For larger scales, azeotropic distillation with a solvent that forms an azeotrope with water (e.g., toluene) can be effective.
Q4: What is the stability and recommended storage condition for this compound?
A4: this compound is a linker with a hydroxyl group and a t-butyl ester. The t-butyl protected carboxyl group can be deprotected under acidic conditions.[1][2] It is recommended to store the compound at -20°C for long-term stability.[1] For short-term storage, refrigeration at 4°C is also an option.[3] The compound is typically shipped at ambient temperature.[1]
Q5: Can I purify this compound by distillation?
A5: While distillation is a possible purification method for liquids, it may not be ideal for this compound due to its relatively high boiling point and potential for thermal degradation. Vacuum distillation would be necessary to lower the boiling point. Column chromatography is generally a more suitable and milder purification technique.
Experimental Protocols
Flash Column Chromatography of this compound
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (anhydrous)
-
Ethyl acetate (anhydrous)
-
Compressed air or nitrogen
-
Glass column with stopcock
-
Collection tubes
-
Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring a flat, even bed. Drain the excess hexane until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature (<40°C).
-
Final Product: The resulting oil or solid is the purified this compound. Dry further under high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity after column chromatography.
References
Technical Support Center: Optimizing Reaction Yield for Tert-butyl 7-hydroxyheptanoate Coupling
Welcome to the technical support center for optimizing coupling reactions with tert-butyl 7-hydroxyheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yields and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during coupling reactions involving the hydroxyl group of this compound.
Low or No Product Yield
Q1: I am observing a low yield in my Steglich esterification when coupling this compound with a carboxylic acid. What are the potential causes and solutions?
A1: Low yields in Steglich esterification can arise from several factors, particularly when dealing with substrates containing a tert-butyl ester.
-
Problem: Decomposition of the tert-butyl ester. The tert-butyl ester is sensitive to acidic conditions. During the aqueous workup, washing with strong acids like HCl, even if dilute, can cleave the ester.[1]
-
Solution: Use a milder acid for the workup, such as ice-cold 1M citric acid or dilute sodium bisulfate, to neutralize any remaining base without significantly affecting the tert-butyl group.[1]
-
-
Problem: Formation of N-acylurea byproduct. The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which reduces the amount of acylating agent available for the desired reaction.[2]
-
Solution: The addition of 5-20 mol% of 4-dimethylaminopyridine (B28879) (DMAP) is crucial. DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more reactive intermediate that readily reacts with the alcohol, outcompeting the rearrangement to N-acylurea.[2][3]
-
-
Problem: Steric Hindrance. While this compound itself is a primary alcohol and not exceptionally hindered, the carboxylic acid coupling partner might be sterically bulky, slowing down the reaction.
-
Solution: Increase the reaction time and ensure the reaction is run at an appropriate temperature (typically starting at 0°C and slowly warming to room temperature). For very hindered substrates, increasing the equivalents of the carboxylic acid and coupling agents might be necessary.[3]
-
Q2: My Mitsunobu reaction with this compound is not proceeding to completion. What should I check?
A2: The Mitsunobu reaction is a powerful tool for converting alcohols, but it has specific requirements for success.
-
Problem: Acidity of the nucleophile. The Mitsunobu reaction generally requires the nucleophile (the acidic component you are coupling) to have a pKa of less than 15.[4] If your nucleophile is not sufficiently acidic, the reaction will be slow or may not proceed at all.
-
Problem: Reagent Quality. The reagents used in the Mitsunobu reaction, particularly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can degrade over time. Triphenylphosphine (B44618) can also oxidize.
-
Solution: Use freshly opened or purified reagents. DEAD and DIAD should be stored properly according to the manufacturer's instructions.
-
-
Problem: Incomplete activation of the alcohol. The formation of the betaine (B1666868) intermediate from triphenylphosphine and DEAD/DIAD is a critical first step to activate the alcohol.[4][5]
-
Solution: Ensure the reaction is carried out under anhydrous conditions, as water can interfere with the reaction. The order of addition of reagents can also be important; typically, the alcohol, carboxylic acid, and triphenylphosphine are mixed before the slow addition of DEAD/DIAD at a low temperature (e.g., 0°C).
-
Side Product Formation and Purification Challenges
Q3: I am having difficulty purifying my product after a Steglich esterification. What are the likely impurities?
A3: The primary byproduct of a Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) is dicyclohexylurea (DCU).[3]
-
Problem: Dicyclohexylurea (DCU) removal. DCU is often insoluble in common organic solvents like dichloromethane (B109758) or ethyl acetate, but some may remain in solution, complicating purification.[3]
-
Solution: Most of the DCU can be removed by filtration of the reaction mixture. To remove residual DCU, you can concentrate the filtrate and redissolve it in a solvent in which the product is soluble but DCU is not (e.g., diethyl ether or pentane), followed by another filtration. Column chromatography can also be effective.
-
Q4: After performing a Mitsunobu reaction, my final product is contaminated with byproducts that are difficult to remove. What are they and how can I improve the purification?
A4: The main byproducts of the Mitsunobu reaction are triphenylphosphine oxide and the reduced form of the azodicarboxylate (e.g., diethyl hydrazinedicarboxylate).[4][6]
-
Problem: Removal of triphenylphosphine oxide and hydrazinedicarboxylate. These byproducts can co-elute with the desired product during column chromatography, depending on the polarity of the product.
-
Solution: Several strategies can be employed:
-
Crystallization: If your product is a solid, crystallization may effectively remove the byproducts.
-
Modified Reagents: Use polymer-bound triphenylphosphine or modified azodicarboxylates that allow for easier separation of the byproducts.[4]
-
Chromatography Optimization: Carefully select your solvent system for column chromatography to maximize the separation between your product and the byproducts.
-
-
Frequently Asked Questions (FAQs)
Q5: What are the recommended general conditions for a Steglich esterification with this compound?
A5: For a typical Steglich esterification, you would use the carboxylic acid (1.0-1.5 equivalents), DCC (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). The reaction is usually started at 0°C and allowed to warm to room temperature over several hours.[2][7]
Q6: Can I use this compound in a Williamson ether synthesis?
A6: Yes, the Williamson ether synthesis is a suitable method for preparing ethers from this compound. The alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form the alkoxide, which then undergoes an SN2 reaction with a primary alkyl halide or tosylate.[8] It is important to use a primary electrophile to avoid E2 elimination, especially with the somewhat sterically accessible alkoxide.[8]
Q7: Is it necessary to protect the tert-butyl ester group during these coupling reactions?
A7: For the Steglich esterification and Mitsunobu reaction, which are generally performed under neutral or mildly basic conditions, protection of the tert-butyl ester is typically not required. However, you must be cautious during the workup of the Steglich reaction to avoid acidic conditions that could cleave the ester.[1] For reactions that require strongly acidic or basic conditions, protection of the tert-butyl ester may be necessary.
Data Presentation
Table 1: Typical Reaction Conditions for Coupling this compound
| Reaction Type | Reagents & Typical Equivalents | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| Steglich Esterification | Carboxylic Acid (1.0-1.5), DCC (1.1), DMAP (0.1) | DCM or THF | 0°C to RT | 2-12 hours | 75-90%[3] |
| Mitsunobu Reaction | Carboxylic Acid (1.1), PPh₃ (1.2), DEAD/DIAD (1.2) | THF or Toluene | 0°C to RT | 1-6 hours | 80-95%[6] |
| Williamson Ether Synthesis | NaH (1.1), Alkyl Halide (1.2) | THF or DMF | 0°C to RT | 2-24 hours | 70-85% |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent).
-
Dissolve the starting materials in anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU), washing the solid with a small amount of DCM.
-
Combine the filtrates and wash with ice-cold 1M citric acid, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mitsunobu Reaction with this compound
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the acidic coupling partner (e.g., a carboxylic acid, 1.1 equivalents), and triphenylphosphine (PPh₃, 1.2 equivalents).
-
Dissolve the components in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise to the solution. A color change is typically observed.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.
Visualizations
Caption: Steglich esterification pathway, highlighting the role of DMAP.
Caption: Key intermediates and byproducts in the Mitsunobu reaction.
Caption: Troubleshooting workflow for low yield in coupling reactions.
References
- 1. Sciencemadness Discussion Board - Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Tert-butyl 7-hydroxyheptanoate
Welcome to the technical support center for the synthesis of tert-butyl 7-hydroxyheptanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable linker molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, focusing on two primary synthetic routes:
-
Direct Esterification of 7-Hydroxyheptanoic Acid: This involves the reaction of 7-hydroxyheptanoic acid with a tert-butyl source, such as tert-butanol (B103910) or isobutylene (B52900).
-
Two-Step Synthesis via Baeyer-Villiger Oxidation: This route begins with the Baeyer-Villiger oxidation of cyclohexanone (B45756) to produce ε-caprolactone, which is then ring-opened and esterified to yield the final product.
Issue 1: Low Yield of this compound in Direct Esterification
Question: We are attempting the direct esterification of 7-hydroxyheptanoic acid with tert-butanol using an acid catalyst, but the yield of the desired product is consistently low. What are the potential causes and solutions?
Answer:
Low yields in the direct esterification of 7-hydroxyheptanoic acid with tert-butanol can be attributed to several factors. A primary side reaction is the acid-catalyzed dehydration of tert-butanol to isobutylene, which is volatile and can escape the reaction mixture, thus reducing the availability of the tert-butylating agent.
Troubleshooting Steps:
-
Choice of Catalyst: While strong mineral acids can be effective, they also aggressively promote the dehydration of tert-butanol. Consider using a milder acid catalyst or a heterogeneous catalyst to minimize this side reaction.
-
Reaction Temperature: High reaction temperatures accelerate the dehydration of tert-butanol. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use of a Dehydrating Agent: The esterification reaction produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants, lowering the yield. The use of a dehydrating agent or a setup that allows for the removal of water (e.g., a Dean-Stark apparatus) can drive the reaction to completion.
-
Alternative Tert-butylating Agent: Consider using isobutylene gas in the presence of an acid catalyst. This method can be highly efficient but requires a closed system to handle the gaseous reagent. Another alternative is the use of tert-butyl acetate (B1210297) with a strong acid catalyst, which can provide good yields.
Issue 2: Presence of Significant Impurities in the Baeyer-Villiger Oxidation Route
Question: After performing the Baeyer-Villiger oxidation of cyclohexanone and subsequent ring-opening/esterification to obtain this compound, our product is contaminated with several byproducts. How can we identify and minimize these impurities?
Answer:
The Baeyer-Villiger oxidation and subsequent steps can lead to various side products. The most common impurities include unreacted starting materials, oligomers of ε-caprolactone, 6-hydroxycaproic acid, and adipic acid.
Troubleshooting Steps:
-
Control of Baeyer-Villiger Oxidation: The formation of oligomers of ε-caprolactone can occur during the oxidation step, especially with certain peracids and reaction conditions. Careful control of temperature and reaction time is crucial. Using hydrogen peroxide as the oxidant may sometimes promote other side reactions, so the choice of peracid (e.g., m-CPBA) should be considered based on the specific protocol.
-
Complete Ring-Opening: Incomplete ring-opening of the intermediate ε-caprolactone will lead to its presence as an impurity in the final product. Ensure that the conditions for the ring-opening step (e.g., reaction with potassium tert-butoxide) are sufficient for the reaction to go to completion.
-
Purification Strategy: A robust purification strategy is essential. Column chromatography is often effective in separating the desired product from the various side products. Careful selection of the solvent system is key to achieving good separation.
-
Analytical Characterization: Utilize analytical techniques such as GC-MS and NMR to identify the specific impurities present in your product. This will provide valuable information to diagnose the source of the problem and refine the reaction and purification conditions accordingly.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the direct esterification of 7-hydroxyheptanoic acid with a tert-butyl source?
A1: The most prevalent side product is isobutylene, which arises from the acid-catalyzed dehydration of tert-butanol. Another potential side product is the dimer or oligomers of 7-hydroxyheptanoic acid, formed through intermolecular esterification, especially if the reaction conditions favor this pathway over the desired tert-butylation.
Q2: In the Baeyer-Villiger route, what is the structure of the oligomer side products?
A2: The oligomers are linear polyesters of ε-caprolactone. They are formed by the ring-opening polymerization of the ε-caprolactone intermediate. The general structure is a chain of repeating -(O-(CH₂)₅-C(O))- units.
Q3: Can the hydroxyl group of 7-hydroxyheptanoic acid interfere with the esterification of the carboxylic acid group?
A3: Yes, intermolecular esterification between the hydroxyl group of one molecule and the carboxylic acid group of another can occur, leading to the formation of dimers and oligomers. This is a competing reaction to the desired tert-butylation. To favor the formation of the tert-butyl ester, it is important to use an excess of the tert-butylating agent and optimize the reaction conditions to promote the reaction at the carboxylic acid.
Q4: What purification methods are most effective for obtaining high-purity this compound?
A4: Column chromatography on silica (B1680970) gel is a widely used and effective method for purifying this compound from common side products. The choice of eluent is critical for good separation. A gradient of ethyl acetate in hexanes is often a good starting point. Distillation under reduced pressure can also be used for purification, provided the product and impurities have sufficiently different boiling points.
Experimental Protocols
General Protocol for Direct Esterification
-
Reaction Setup: To a solution of 7-hydroxyheptanoic acid in a suitable solvent (e.g., dichloromethane (B109758) or tert-butanol itself), add a catalytic amount of an acid catalyst (e.g., sulfuric acid or a solid acid catalyst).
-
Addition of Tert-butylating Agent: Add an excess of the tert-butylating agent (e.g., tert-butanol or introduce a stream of isobutylene gas).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to a gentle reflux) and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).
-
Workup: Once the reaction is complete, neutralize the acid catalyst, wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
General Protocol for Two-Step Synthesis via Baeyer-Villiger Oxidation
-
Baeyer-Villiger Oxidation: Dissolve cyclohexanone in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath. Add a peracid (e.g., m-CPBA) portion-wise, maintaining the temperature. Stir the reaction until completion (monitored by TLC or GC).
-
Workup of Lactone: Quench the reaction, wash the organic layer to remove the carboxylic acid byproduct, dry, and concentrate to obtain crude ε-caprolactone.
-
Ring-Opening and Esterification: In a separate flask, prepare a solution of potassium tert-butoxide in tert-butanol. Add the crude ε-caprolactone to this solution and stir at room temperature.
-
Final Workup and Purification: After the reaction is complete, quench the reaction, extract the product into an organic solvent, wash, dry, and concentrate. Purify the resulting this compound using column chromatography or distillation.
Data Presentation
The following table summarizes potential side products and their likely origin in the synthesis of this compound.
| Synthetic Route | Potential Side Product | Chemical Structure | Origin |
| Direct Esterification | Isobutylene | C₄H₈ | Acid-catalyzed dehydration of tert-butanol. |
| Dimer of 7-hydroxyheptanoic acid | C₁₄H₂₆O₅ | Intermolecular esterification of the starting material. | |
| Baeyer-Villiger Oxidation | ε-Caprolactone | C₆H₁₀O₂ | Incomplete ring-opening of the intermediate lactone. |
| Oligomers of ε-caprolactone | -(O-(CH₂)₅-C(O))n- | Polymerization of the ε-caprolactone intermediate. | |
| 6-Hydroxycaproic acid | C₆H₁₂O₃ | Hydrolysis of ε-caprolactone. | |
| Adipic acid | C₆H₁₀O₄ | Over-oxidation or side reaction during the Baeyer-Villiger step. |
Visualization
The following diagram illustrates a general troubleshooting workflow for addressing low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Troubleshooting Incomplete Deprotection of the Tert-Butyl Group
Welcome to the technical support center for tert-butyl (t-Bu) group deprotection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the removal of this widely used protecting group.
Frequently Asked Questions (FAQs)
Q1: My tert-butyl group deprotection is incomplete. What are the common causes?
Incomplete deprotection is a frequent issue and can often be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The tert-butyl group is cleaved via acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common and strong reagent for this purpose.[1] For instance, conditions may need to be optimized from 20% TFA in dichloromethane (B109758) (DCM) to a higher concentration like 50% TFA.[2]
-
Inadequate Reaction Time: The time required for complete deprotection can vary significantly based on the substrate's steric hindrance and the specific reaction conditions. It is crucial to monitor the reaction's progress.
-
Low Reaction Temperature: Most deprotection reactions are run at room temperature. If the reaction is sluggish, a slight increase in temperature might be necessary, but this should be done cautiously to avoid potential degradation of sensitive functional groups.[2]
-
Steric Hindrance: Increased steric bulk around the tert-butyl protected group can hinder the approach of the acid catalyst, slowing down the cleavage rate and potentially leading to incomplete removal under standard conditions.[3]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[3]
Q2: I'm observing unexpected side products after the deprotection reaction. What could they be?
The most common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation that is generated during cleavage.[1][4]
-
Formation of tert-butyl Cation: The cleavage mechanism generates a stable and reactive tert-butyl cation.[1][5]
-
Alkylation of Nucleophiles: This electrophilic cation can be "scavenged" by nucleophilic functional groups within your molecule, leading to unwanted byproducts.[1][4] Common sites for alkylation include the side chains of tryptophan, methionine, cysteine, and tyrosine.[1][6][7] The addition of a tert-butyl group results in a mass increase of +56 Da.[3]
Q3: How can I prevent or minimize these side reactions?
The most effective strategy to prevent unwanted alkylation is to use "scavengers" in the cleavage cocktail. Scavengers are nucleophilic compounds that are added to the reaction mixture to trap the reactive tert-butyl cation before it can react with your product.[2]
Q4: Which scavengers are recommended and in what concentrations?
The choice and concentration of scavenger depend on the specific amino acids present in the peptide or molecule. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the tert-butyl cation.[8]
-
Water: Can act as a scavenger by reacting with the cation to form tert-butanol.[2][8]
-
Thioanisole (B89551) or Anisole: Often used to protect tryptophan and cysteine residues.[2][9]
-
1,2-Ethanedithiol (EDT): Has been shown to be a highly efficient scavenger.[10]
For a detailed list of common scavengers and their typical concentrations, please refer to Table 2.
Q5: How can I monitor the progress of the deprotection reaction effectively?
Monitoring the reaction is critical to ensure it goes to completion without allowing for excessive side product formation.[11] High-Performance Liquid Chromatography (HPLC) is the most effective method.[11] By taking small aliquots at different time points, quenching the acid, and analyzing the sample, you can observe the disappearance of the starting material and the appearance of the desired product.[11] Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also valuable monitoring techniques.[1][2]
Troubleshooting Guide
This section provides a systematic approach to resolving incomplete deprotection.
Problem: Incomplete Deprotection
-
Possible Cause 1: Insufficient Acid Strength/Concentration.
-
Solution: Increase the concentration of your acid. For example, if using 20% TFA in DCM, try increasing it to 50%.[2] In some cases, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be required.[1]
-
-
Possible Cause 2: Insufficient Reaction Time.
-
Solution: Extend the reaction time and continue to monitor progress by HPLC or LC-MS every 30-60 minutes until no further change is observed.
-
-
Possible Cause 3: Steric Hindrance.
-
Solution: For sterically hindered substrates, more forcing conditions may be needed, such as longer reaction times or a modest increase in temperature.[3]
-
Problem: Formation of Side Products (e.g., +56 Da mass addition)
-
Possible Cause: Alkylation by tert-butyl Cation.
-
Solution: Add or optimize the scavenger cocktail. Ensure you are using the correct scavengers for the specific nucleophilic groups present in your molecule. Increase the concentration of scavengers if side products persist.[2]
-
The following diagram illustrates a logical workflow for troubleshooting these issues.
Caption: A troubleshooting workflow for incomplete tert-butyl deprotection.
Data and Protocols
Quantitative Data Summary
Table 1: Common Acidic Reagents for Tert-Butyl Deprotection
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 20-95% in DCM | The most common method; strength can be tuned.[1][2] |
| Hydrochloric Acid (HCl) | 4M in 1,4-dioxane | A strong alternative to TFA.[1] |
| Aqueous Phosphoric Acid | 85 wt% | A milder, environmentally benign option.[12][13] |
| Zinc Bromide (ZnBr₂) | In DCM | A mild Lewis acid approach.[14] |
| p-Toluenesulfonic Acid | Microwave irradiation | A rapid, solvent-free alternative.[15] |
Table 2: Common Scavengers for Tert-Butyl Cation Trapping
| Scavenger | Typical Concentration (v/v) | Primary Use / Target Residue |
| Triisopropylsilane (TIS) | 2.5 - 5% | General purpose, highly effective.[1][8] |
| Water | 2.5 - 5% | General purpose, forms t-butanol.[2][8] |
| Thioanisole | 5 - 10% | Cysteine, Tryptophan.[2] |
| Anisole | ~8% | Alternative to thioanisole for trapping cations.[9] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Effective for preventing t-butylation.[8][10] |
Experimental Protocols
Protocol 1: Standard Deprotection using TFA and Scavengers
This protocol is a general procedure for the cleavage of a peptide from a resin and simultaneous side-chain deprotection.
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.[11]
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% TIS.[11] For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.[11]
-
Reaction: Add the cleavage cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours.[11]
-
Monitoring: Periodically, take a small aliquot, precipitate the peptide with cold diethyl ether, and analyze by HPLC to check the reaction progress.[11]
-
Work-up: Once complete, filter to separate the resin and collect the filtrate.[11]
-
Precipitation: Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[11]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more.[11]
-
Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified.[11]
Caption: A standard experimental workflow for TFA-mediated deprotection.
Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid
This method is an alternative for substrates sensitive to harsh TFA conditions.[12]
-
Reaction Setup: Dissolve the tert-butyl protected compound in 85 wt% aqueous phosphoric acid. Typically, 5 equivalents of H₃PO₄ are used.[12]
-
Reaction: Stir the mixture at room temperature. The reaction time for tert-butyl ethers is generally longer than for tert-butyl esters or Boc groups.[12] Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product as necessary.
Mechanism and Role of Scavengers
The deprotection of a tert-butyl group proceeds via an acid-catalyzed cleavage, which generates a carbamic acid (in the case of a Boc group) or a carboxylic acid (from a t-butyl ester) and a stable tert-butyl cation.[5] This cation is the source of unwanted side reactions.
Caption: Deprotection mechanism and the competing pathways for the t-butyl cation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis and Purification of Tert-butyl 7-hydroxyheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Tert-butyl 7-hydroxyheptanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when synthesized via nucleophilic substitution of a halogenated precursor.
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). - Increase the reaction time or temperature if starting material is still present. - Use a higher concentration of the hydroxide (B78521) source. |
| Side Reactions | - The primary side reaction is elimination, forming Tert-butyl hept-6-enoate. To minimize this, use a milder base or lower the reaction temperature. - Hydrolysis of the tert-butyl ester can occur in the presence of strong acid or base at elevated temperatures. Maintain a moderate temperature and use a stoichiometric amount of base. |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) and performing multiple extractions. - Avoid vigorous shaking during extraction with basic solutions to prevent emulsion formation. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification (TLC) | Removal Method |
| Unreacted Tert-butyl 7-bromoheptanoate | Will have a higher Rf value (less polar) than the desired product. | Purify by flash column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate gradient. |
| Tert-butyl hept-6-enoate (Elimination byproduct) | Will have a significantly higher Rf value (much less polar) than the product due to the absence of the hydroxyl group. | Can be separated from the desired product by flash column chromatography. |
| 7-Hydroxyheptanoic acid (Hydrolysis byproduct) | Will have a very low Rf value and may streak on the TLC plate. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate during the workup to remove the acidic impurity. |
| Starting Material (7-bromoheptanoic acid) | Similar to the hydrolysis byproduct, it will have a very low Rf and can be removed by a base wash. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and direct method is the nucleophilic substitution (SN2) reaction of a Tert-butyl 7-haloheptanoate (e.g., Tert-butyl 7-bromoheptanoate) with a hydroxide source, such as sodium hydroxide in an aqueous solvent system.
Q2: What are the most likely impurities I will encounter?
The most common impurities include:
-
Unreacted starting material: Tert-butyl 7-bromoheptanoate.
-
Elimination byproduct: Tert-butyl hept-6-enoate.
-
Hydrolysis byproduct: 7-Hydroxyheptanoic acid.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method. Use a solvent system such as 3:1 Hexane:Ethyl Acetate. The product, this compound, will have a lower Retention Factor (Rf) than the starting material (Tert-butyl 7-bromoheptanoate) and the elimination byproduct due to the polarity of the hydroxyl group.
Q4: What is the recommended method for purifying the crude product?
A combination of an aqueous workup and flash column chromatography is recommended.
-
Aqueous Workup: After the reaction, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.
-
Flash Column Chromatography: After drying and concentrating the organic layer, purify the crude product using silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating the desired product from less polar impurities.
Q5: Are there any specific safety precautions I should take during the synthesis?
Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Tert-butyl 7-bromoheptanoate is a halogenated organic compound and should be handled with care. Sodium hydroxide is corrosive.
Experimental Protocols
Synthesis of this compound via Nucleophilic Substitution
This protocol describes a representative procedure for the synthesis of this compound from Tert-butyl 7-bromoheptanoate.
-
Materials:
-
Tert-butyl 7-bromoheptanoate
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Acetone (B3395972) (or other suitable co-solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
Dissolve Tert-butyl 7-bromoheptanoate in a mixture of acetone and water.
-
Add a stoichiometric amount of sodium hydroxide.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between impurities and purification steps.
challenges in the scale-up synthesis of Tert-butyl 7-hydroxyheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of tert-butyl 7-hydroxyheptanoate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up production of this compound?
A common and scalable approach involves a two-step process:
-
Ring-Opening of a Lactone Precursor: Synthesis of 7-hydroxyheptanoic acid via the hydrolysis of a suitable lactone, such as ζ-heptanolactone.
-
Tert-butylation: Esterification of 7-hydroxyheptanoic acid with a tert-butyl source, such as tert-butanol (B103910) or isobutylene (B52900), under acidic conditions.
Q2: What are the primary challenges in the ring-opening step at a larger scale?
During the scale-up of the lactone hydrolysis, common challenges include ensuring complete reaction, managing the exothermicity of the reaction, and preventing side reactions such as polymerization, especially if using catalytic amounts of acid or base.
Q3: What are the critical parameters to control during the tert-butylation step?
The tert-butylation of carboxylic acids can be challenging. Key parameters to control include:
-
Temperature: To prevent the dehydration of tert-butanol to isobutylene, which is a common side reaction catalyzed by strong acids.[1]
-
Catalyst Choice and Concentration: Strong acid catalysts like sulfuric acid are effective but can promote side reactions. Milder or solid-supported acid catalysts may offer better selectivity.
-
Water Removal: The Fischer esterification is an equilibrium reaction, and the removal of water is crucial to drive the reaction towards the product.[2]
Q4: I am observing a significant amount of isobutylene formation during my reaction. What is the cause and how can I prevent it?
The formation of isobutylene is a result of the acid-catalyzed dehydration of tert-butanol.[1] This is more pronounced at higher temperatures. To mitigate this, consider the following:
-
Lowering the reaction temperature.
-
Using a milder acid catalyst.
-
Employing a tert-butylating agent that does not require high temperatures, such as di-tert-butyl dicarbonate, although this may be less cost-effective at scale.[3][4]
Q5: How can I effectively purify this compound at a large scale?
Purification of hydroxy esters can be complex. A multi-step approach is often necessary:
-
Aqueous Workup: Washing the crude product with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted 7-hydroxyheptanoic acid and the acid catalyst.[5]
-
Distillation: Fractional distillation under reduced pressure is a viable method for separating the product from lower and higher boiling point impurities.[6] However, care must be taken to avoid high temperatures that could lead to the decomposition of the tert-butyl ester.
-
Chromatography: For very high purity requirements, column chromatography on silica (B1680970) gel may be employed, though this can be less practical for very large quantities.[5]
Troubleshooting Guides
Problem 1: Low Yield of 7-Hydroxyheptanoic Acid in the Ring-Opening Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC until the starting material is consumed. Gradually increase the reaction temperature if the reaction is too slow. |
| Inefficient mixing on a larger scale. | Ensure adequate agitation to maintain a homogeneous reaction mixture. | |
| Polymerization of the lactone | Use of a strong acid or base catalyst at elevated temperatures. | Opt for a milder catalyst or perform the hydrolysis under neutral conditions with water at an elevated temperature and pressure. |
| Equilibrium limitation | The ring-opening of some lactones can be reversible. | Use a large excess of water to drive the equilibrium towards the ring-opened product. |
Problem 2: Low Conversion in the Tert-butylation Step
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls | Equilibrium is not being driven to completion. | Use a Dean-Stark apparatus or another method to remove water as it is formed.[2] |
| Insufficient catalyst activity. | Ensure the acid catalyst is not poisoned and is used in a sufficient amount. | |
| Low product formation despite starting material consumption | De-tert-butylation of the product is occurring. | This can happen at elevated temperatures in the presence of a strong acid.[7] Lower the reaction temperature and consider a milder catalyst. Monitor the reaction for the reappearance of the starting carboxylic acid. |
| Dehydration of tert-butanol. | The formation of isobutylene consumes the tert-butyl source.[1] Maintain a moderate reaction temperature. |
Problem 3: Purity Issues with the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of acidic impurities | Incomplete removal of 7-hydroxyheptanoic acid or the acid catalyst. | Perform a thorough aqueous wash with a saturated sodium bicarbonate solution.[5] |
| Colored impurities | Thermal decomposition during distillation. | Use a lower distillation pressure to reduce the boiling point. Perform a short-path distillation if the product is particularly heat-sensitive. |
| Presence of byproducts from tert-butanol | Dimerization or oligomerization of isobutylene. | Ensure the reaction temperature is well-controlled to minimize isobutylene formation. |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxyheptanoic Acid via Hydrolysis of ζ-Heptanolactone
-
Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Reagents:
-
ζ-Heptanolactone: 1 kg (7.8 mol)
-
Deionized Water: 5 L
-
Sulfuric Acid (98%): 50 mL (0.92 mol)
-
-
Procedure:
-
Charge the reactor with ζ-heptanolactone and deionized water.
-
Begin stirring and slowly add the sulfuric acid.
-
Heat the mixture to reflux (approximately 100°C) and maintain for 12 hours.
-
Monitor the reaction progress by GC analysis of aliquots.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous solution with dichloromethane (B109758) (3 x 2 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-hydroxyheptanoic acid.
-
Protocol 2: Tert-butylation of 7-Hydroxyheptanoic Acid
-
Setup: A 20 L glass-lined reactor with a mechanical stirrer, a temperature probe, a Dean-Stark trap, and a reflux condenser.
-
Reagents:
-
Crude 7-hydroxyheptanoic acid: 1 kg (6.84 mol)
-
Tert-butanol: 5 L (52.8 mol)
-
Toluene: 5 L
-
p-Toluenesulfonic acid monohydrate: 65 g (0.34 mol)
-
-
Procedure:
-
Charge the reactor with 7-hydroxyheptanoic acid, tert-butanol, and toluene.
-
Add the p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux (approximately 85-90°C) and collect the water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 18-24 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with saturated sodium bicarbonate solution (2 x 2 L) and then with brine (1 x 2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Quantitative Data Summary
| Parameter | Ring-Opening Step | Tert-butylation Step | Overall |
| Typical Yield | 90-95% | 75-85% | 67-80% |
| Purity (after workup) | ~90% (crude) | ~85% (crude) | >98% (after purification) |
| Key Reaction Time | 12-16 hours | 18-24 hours | 30-40 hours |
| Typical Scale | 1-5 kg | 1-5 kg | 1-5 kg |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the tert-butylation step.
References
- 1. asianpubs.org [asianpubs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. quora.com [quora.com]
- 6. CN1294112C - Method for the purification of a-hydroxy acids on an industrial scale - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tert-butyl 7-hydroxyheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Tert-butyl 7-hydroxyheptanoate. Our aim is to address common challenges encountered during experimental procedures to ensure the attainment of high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route employed. However, typical impurities include:
-
7-Hydroxyheptanoic acid: The corresponding carboxylic acid from which the ester is synthesized or due to hydrolysis of the tert-butyl ester.
-
Unreacted starting materials: Depending on the synthesis, this could include reagents like 2-heptylcyclopentanone (B94353) if a Baeyer-Villiger oxidation is performed.
-
Isomeric byproducts: In routes like the Baeyer-Villiger oxidation, migration of the incorrect alkyl group can lead to the formation of isomeric esters.
-
Solvent residues: Residual solvents used in the reaction or work-up.
-
Diol impurities: If the starting material for the synthesis of the heptanoic acid backbone is a diol, traces of it might remain.[1]
Q2: What is the recommended method for purifying this compound?
A2: The most effective and widely used method for purifying this compound is silica (B1680970) gel column chromatography . This technique separates the desired product from impurities based on their polarity. For volatile impurities or byproducts, fractional distillation under reduced pressure can also be a viable option.[2]
Q3: How can I remove the unreacted 7-hydroxyheptanoic acid from my product?
A3: Unreacted 7-hydroxyheptanoic acid can be removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, during the work-up procedure. The acidic impurity will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer, while the desired ester remains in the organic layer.
Q4: My purified this compound appears cloudy. What is the cause and how can I fix it?
A4: Cloudiness in the final product is often due to the presence of residual water or alcohol. To remove this, you can dry the organic solution containing the product with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating it. If the cloudiness persists after concentration, it may be due to dispersed alcohol which can be removed by treating the liquid ester with solid, water-soluble polysaccharide derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. The product is too polar and is strongly adsorbed onto the silica gel. 2. The product is partially degrading on the silica gel. 3. The elution solvent is not polar enough to elute the product. | 1. Increase the polarity of the eluent gradually. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended. 2. Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the eluent. 3. Perform a small-scale trial with different solvent systems to find the optimal eluent polarity for your product. |
| Co-elution of Impurities with the Product | 1. The polarity of the impurity is very similar to that of the product. 2. The column is overloaded with the crude product. | 1. Use a less polar solvent system to increase the separation (resolution) between the product and the impurity. A longer column may also improve separation. 2. Reduce the amount of crude product loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
| Product is an Oil Instead of a Solid (if solid is expected) | 1. The product contains impurities that are depressing its melting point. 2. The product is inherently an oil at room temperature. | 1. Re-purify the product using column chromatography with a shallower gradient to ensure better separation. 2. Verify the physical state of pure this compound from literature or supplier information. It is often a liquid at room temperature. |
| Presence of Phthalate Impurities in NMR Spectrum | Plasticizers from plastic labware (e.g., tubing, containers) can leach into the product or solvents. | Use glass labware and high-purity solvents whenever possible, especially during the final purification and storage steps. |
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture with low polarity).
-
Stir the mixture gently to create a uniform slurry, ensuring no air bubbles are trapped.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Pour the silica gel slurry into the column.
-
Allow the solvent to drain slowly while gently tapping the column to ensure even packing of the silica gel.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial elution solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
4. Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to facilitate the elution of the product.
-
Collect fractions in separate test tubes.
5. Fraction Analysis:
-
Monitor the elution of the product by thin-layer chromatography (TLC) analysis of the collected fractions.
-
Combine the fractions containing the pure product.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table presents representative data for the purification of this compound.
| Purification Stage | Method | Purity (%) | Yield (%) | Appearance |
| Crude Product | - | ~85 | - | Yellowish Oil |
| After Work-up | Aqueous NaHCO₃ wash | ~90 | 95 | Pale Yellow Oil |
| After Column Chromatography | Silica Gel, Hexane/EtOAc gradient | >98 | 80 | Colorless Oil |
Visualizations
Experimental Workflow for Purification
Caption: A flowchart illustrating the key steps in the purification of this compound.
Troubleshooting Logic for Impure Product
Caption: A decision-making diagram for troubleshooting an impure product after initial purification.
References
Technical Support Center: Preventing Side Reactions of the Free Hydroxyl Group
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions involving free hydroxyl groups during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to prevent unwanted reactions of a free hydroxyl group?
The most effective method is to temporarily "protect" the hydroxyl group by converting it into a less reactive functional group. This "protecting group" masks the hydroxyl's reactivity during a chemical transformation elsewhere in the molecule. After the desired reaction is complete, the protecting group is selectively removed to regenerate the original hydroxyl group. This process is known as "deprotection".
Q2: What are the characteristics of an ideal hydroxyl protecting group?
An ideal protecting group should be:
-
Easy to introduce: The protection reaction should be high-yielding and proceed under mild conditions.
-
Stable: It must be robust and not react under the conditions of subsequent synthetic steps.
-
Easy to remove: Deprotection should also be a high-yielding reaction that occurs under specific, mild conditions that do not affect other functional groups.
-
Orthogonal: In molecules with multiple hydroxyl groups, it is beneficial to use protecting groups that can be removed independently of one another.
Q3: What are the most common types of protecting groups for hydroxyls?
The most common protecting groups for alcohols are:
-
Silyl (B83357) Ethers: (e.g., TMS, TES, TBS, TIPS, TBDPS) Formed by reacting the alcohol with a silyl halide. Their stability can be tuned by changing the steric bulk of the silicon substituents.[1][2]
-
Alkyl Ethers: (e.g., MOM, THP, Benzyl) These offer varying degrees of stability to acidic and basic conditions.[3]
-
Esters: (e.g., Acetate, Benzoate) Formed by acylation of the alcohol.
Troubleshooting Guides
Silyl Ether Protection and Deprotection
Problem: Low yield of silyl ether during protection reaction.
| Possible Cause | Recommended Solution |
| Inadequate Anhydrous Conditions | Silylating agents are moisture-sensitive. Ensure all glassware is oven or flame-dried and use anhydrous solvents. |
| Insufficient Base | A base (e.g., imidazole (B134444), triethylamine) is needed to neutralize the HCl generated. Use a sufficient amount of base.[4] |
| Steric Hindrance | For hindered alcohols, use a more reactive silylating agent like a silyl triflate (e.g., TBS-OTf) with a non-nucleophilic base (e.g., 2,6-lutidine).[1] Increasing reaction temperature or time may also help.[1] |
Problem: Silyl ether is cleaved during aqueous workup or chromatography.
| Possible Cause | Recommended Solution |
| Acidic or Basic Workup | Neutralize the reaction mixture to pH ~7 before extraction. Use buffered solutions like saturated sodium bicarbonate or ammonium (B1175870) chloride for washing.[5] |
| Instability on Silica (B1680970) Gel | Residual acid on silica gel can cleave silyl ethers. Neutralize the silica gel with a base (e.g., triethylamine (B128534) in the eluent) or use pre-treated neutral silica gel.[5] |
| Inherent Instability | TMS ethers are very labile.[5] For greater stability, consider using bulkier silyl groups like TBS or TIPS.[5] |
Experimental Protocol: Protection of a Primary Alcohol with TBSCl [5]
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBSCl portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol: Deprotection of a TBS Ether with TBAF
Materials:
-
TBS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the TBS-protected alcohol in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and quench with water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Silyl Ether Stability Comparison
| Silyl Ether | Relative Stability to Acid Hydrolysis | Relative Stability to Base | Common Deprotection Conditions |
| TMS | 1 | 1 | Very mild acid (e.g., wet silica), K₂CO₃/MeOH |
| TES | 64 | 100 | Mild acid (e.g., AcOH), TBAF |
| TBS (TBDMS) | 20,000 | 20,000 | Stronger acid (e.g., TFA), TBAF, HF |
| TIPS | 700,000 | 100,000 | Strong acid, TBAF, HF |
| TBDPS | 5,000,000 | 20,000 | Very strong acid, TBAF, HF |
Relative stability values are approximate and can vary with substrate.
Workflow for Silyl Ether Protection and Deprotection
Caption: General workflow for hydroxyl protection as a silyl ether and subsequent deprotection.
Williamson Ether Synthesis
Problem: Elimination side-product is observed instead of the desired ether.
This is a common issue when using secondary or tertiary alkyl halides. The alkoxide is a strong base and can promote E2 elimination.[6][7]
Solution:
-
Choose the right disconnection: When planning the synthesis of an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the pathway that utilizes the less sterically hindered (preferably primary) alkyl halide.[8]
-
Use a milder base: If the alcohol is sufficiently acidic, a milder base like potassium carbonate might be used to form the alkoxide, reducing the rate of elimination.
-
Control the temperature: Lowering the reaction temperature can favor the Sₙ2 substitution reaction over the E2 elimination.
Logical Relationship for Williamson Ether Synthesis Reactant Choice
Caption: Decision-making process for reactant selection in Williamson ether synthesis to minimize elimination.
Acylation of Alcohols
Problem: During acylation with an acyl halide in the absence of a base, side products such as alkyl halides or ethers are formed.
The reaction of an acyl halide with an alcohol generates HCl as a byproduct. In the absence of a base to neutralize it, the acidic conditions can lead to unwanted side reactions with the starting alcohol, especially if it is prone to forming carbocations (secondary or tertiary alcohols).[9]
Solution:
-
Add a weak, non-nucleophilic base: Use a base like pyridine (B92270) or triethylamine to scavenge the HCl as it is formed.[9] This prevents the reaction mixture from becoming acidic.
-
Use an acid anhydride (B1165640) with a catalyst: Instead of an acyl halide, an acid anhydride can be used with a catalytic amount of acid or base. This method avoids the generation of HCl.
Experimental Protocol: Acetylation of a Secondary Alcohol using Acetic Anhydride and Pyridine
Materials:
-
Secondary alcohol (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the secondary alcohol in anhydrous DCM in a round-bottom flask.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Acetal (B89532) Protecting Groups (MOM and THP)
Problem: The MOM or THP ether is unintentionally cleaved during a subsequent reaction or workup.
MOM and THP ethers are acetals and are sensitive to acidic conditions.[3][10][11]
Solution:
-
Avoid acidic conditions: If possible, perform subsequent reactions under neutral or basic conditions.
-
Use buffered workups: During aqueous workups, use a buffered solution (e.g., saturated sodium bicarbonate) to prevent the aqueous layer from becoming acidic.
-
Choose a more robust protecting group: If acidic conditions are unavoidable, consider a more stable protecting group, such as a benzyl (B1604629) ether.
Problem: Difficulty in deprotecting a THP ether.
While sensitive to acid, sometimes deprotection can be sluggish.
Solution:
-
Use a stronger acid: If mild acidic conditions (e.g., acetic acid) are ineffective, a stronger acid like HCl or p-toluenesulfonic acid (TsOH) can be used.[12]
-
Increase the temperature: Gently heating the reaction mixture can facilitate deprotection.
-
Alternative reagents: Lewis acids can also be used for THP deprotection.[13]
Workflow for Acetal Protection and Deprotection
Caption: General workflow for the acid-catalyzed protection and deprotection of alcohols using acetal protecting groups like THP and MOM.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. google.com [google.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrahydropyranyl Ethers [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Selection for Tert-butyl 7-hydroxyheptanoate Reactions
Welcome to the technical support center for optimizing catalyst selection in reactions involving Tert-butyl 7-hydroxyheptanoate. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this versatile molecule.
This compound is a bifunctional molecule with a hydroxyl group and a tert-butyl ester, making it a valuable linker in chemical synthesis.[1][2] The hydroxyl group can be derivatized, while the tert-butyl ester can be deprotected under acidic conditions.[1][2] This guide focuses on reactions at the hydroxyl moiety, including esterification, etherification, and oxidation.
Troubleshooting Guides
This section addresses common issues encountered during the catalytic modification of this compound.
Issue 1: Low Yield in Esterification Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Catalyst | Screen alternative acid catalysts such as phosphoric acid, methanesulfonic acid, or solid acid catalysts.[3] For enzymatic catalysis, ensure the chosen lipase (B570770) is active in the reaction medium.[4] | Catalyst activity is crucial for driving the equilibrium towards the ester product. Different catalysts have varying efficiencies depending on the specific substrates and reaction conditions. |
| Water Inhibition | Use a Dean-Stark apparatus or add molecular sieves to remove water from the reaction mixture. | Esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, lowering the yield.[4] |
| Steric Hindrance | If reacting the hydroxyl group with a bulky carboxylic acid, consider using a catalyst that is less sensitive to steric hindrance. For enzymatic reactions, some lipases have larger active sites that can accommodate bulky substrates. | The long chain of this compound and the nature of the coupling partner can create steric challenges for the catalyst.[3] |
| Sub-optimal Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions. | For many esterification reactions, temperatures around 120°C are effective, but this should be optimized for each specific system.[3] |
Issue 2: Formation of Byproducts in Etherification Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Dehydration of Alcohol | If using a tert-butyl alcohol for etherification, lower the reaction temperature. | At higher temperatures (e.g., 90°C), tert-butyl alcohol can dehydrate to form isobutylene (B52900), which can lead to unwanted side reactions.[5] |
| Catalyst Deactivation | If using a solid acid catalyst like a zeolite, monitor for deactivation and consider regeneration or using fresh catalyst. | Polymerization of byproducts like isobutylene can foul the catalyst surface, reducing its activity over time.[5] |
| Over-alkylation | Control the stoichiometry of the alkylating agent. | In some cases, di-ether formation or other multiple alkylations can occur if an excess of the alkylating agent is used. |
| Hydrolysis of Ester | Ensure anhydrous reaction conditions. | The presence of water can lead to the hydrolysis of the tert-butyl ester, especially under acidic catalytic conditions. |
Issue 3: Incomplete Oxidation of the Hydroxyl Group
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Oxidant | Ensure the correct stoichiometry of the oxidant (e.g., tert-butyl hydroperoxide - TBHP). | The amount of oxidant is critical for achieving full conversion of the alcohol to the desired ketone or aldehyde. |
| Catalyst Inactivity | Screen different transition metal catalysts (e.g., Rh, Co, Cu, Mn based catalysts).[6] | The choice of metal catalyst can significantly impact the efficiency and selectivity of the oxidation reaction.[6] |
| Side Reactions of Oxidant | Control the reaction temperature and consider using a more selective catalyst system. | TBHP can undergo side reactions, such as dimerization, which can reduce its effectiveness as an oxidant.[6] |
| Solvent Effects | Investigate the use of different solvents. For instance, nonafluoro-tert-butyl alcohol has been shown to be effective in certain manganese-catalyzed hydroxylations.[7][8] | The solvent can play a critical role in stabilizing the catalyst and influencing the reaction pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts for esterification of the hydroxyl group on this compound?
A1: For the esterification of long-chain alcohols, common catalysts include strong soluble acids like phosphoric acid, sulfuric acid, and methanesulfonic acid.[3] Solid acid catalysts are also an option, offering easier separation.[3] For a greener approach, immobilized lipases can be used as biocatalysts in organic media.[4]
Q2: How can I prevent the deprotection of the tert-butyl ester group during a reaction at the hydroxyl group?
A2: The tert-butyl ester is sensitive to acidic conditions.[1][2] To prevent its removal, you should:
-
Avoid strong acidic conditions where possible.
-
If an acid catalyst is necessary, use the mildest effective acid and the lowest possible concentration.
-
Consider using non-acidic catalysts, such as enzymatic catalysts (lipases) for esterification.
-
For etherification, some Lewis acids like Yb(OTf)3 have been used effectively.[9]
Q3: What are some common side reactions to be aware of?
A3: Common side reactions include:
-
Dehydration: Especially when using alcohols like tert-butyl alcohol as reagents at elevated temperatures, leading to alkene formation.[5]
-
Ether formation: In esterification reactions, dehydration between two alcohol molecules can lead to ether byproducts.[3]
-
Hydrolysis: The tert-butyl ester can be hydrolyzed back to the carboxylic acid in the presence of water and an acid catalyst.
-
Dimerization of the oxidant: For example, tert-butylperoxy radicals can dimerize, reducing the efficiency of oxidation reactions.[6]
Q4: Are there any recommended protecting groups for the hydroxyl group if I need to perform a reaction at the ester?
A4: Yes, protecting the hydroxyl group is a common strategy. Suitable protecting groups for primary alcohols include:
-
Silyl ethers: Such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), which are robust but can be removed with fluoride (B91410) ions or under acidic conditions.[10]
-
Benzyl (B1604629) (Bn) ether: Introduced using Williamson ether synthesis and typically removed by hydrogenolysis.[10]
-
p-Methoxybenzyl (PMB) ether: Similar to benzyl but can be removed oxidatively, allowing for selective deprotection in the presence of a benzyl group.[10]
Data Presentation
Table 1: Comparison of Catalysts for Etherification of Glycerol (B35011) with Tert-butyl Alcohol (Analogous System)
| Catalyst | Reaction Temperature (°C) | Glycerol Conversion (%) | Diether Selectivity (%) | Reference |
| Beta Zeolite | 80 | 81.35 | 32.44 | [5] |
| Amberlyst-15 | 90-100 | High | - | [5] |
| Y Zeolite | - | - | - | [5] |
| Tungstophosphoric acid | - | - | - | [5] |
Table 2: Yb(OTf)3 Catalyzed Tert-butylation of Alcohols (Analogous System)
| Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Octanol | Acetonitrile | 80 | 92 | [9] |
| 1,4-Butanediol | Nitromethane | 60 | 85 (mono-ether) | [9] |
| Salicylic Acid | Acetonitrile | 80 | 90 (ester) | [9] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Esterification
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), add this compound (1 equivalent).
-
Add the desired carboxylic acid (1.1-1.5 equivalents) and a suitable solvent (e.g., toluene).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Yb(OTf)3-Catalyzed Etherification
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile).
-
Add Ytterbium(III) triflate (Yb(OTf)3, 0.05 equivalents).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc2O, 2.3 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[9]
Protocol 3: General Procedure for Oxidation using TBHP
-
To a round-bottom flask, add this compound (1 equivalent), the transition metal catalyst (e.g., Rh2(cap)4, 0.001-0.01 equivalents), and a suitable solvent (e.g., dichloromethane).
-
Add tert-butyl hydroperoxide (TBHP, 2-3 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the acid-catalyzed esterification of this compound.
Caption: Decision tree for troubleshooting low yields in esterification reactions.
Caption: Possible reaction pathways for the hydroxyl group of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 86013-78-7 | BroadPharm [broadpharm.com]
- 3. digital.csic.es [digital.csic.es]
- 4. mdpi.com [mdpi.com]
- 5. Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Validation & Comparative
A Comparative Analysis of Tert-butyl 7-hydroxyheptanoate and Other Alkyl 7-hydroxyheptanoates for Researchers and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate chemical intermediates is paramount to ensuring reaction efficiency, stability, and desired biological activity. Among the versatile building blocks available, 7-hydroxyheptanoic acid esters, with their bifunctional nature, serve as critical linkers and synthons. This guide provides an objective comparison of tert-butyl 7-hydroxyheptanoate against other common alkyl esters, namely methyl 7-hydroxyheptanoate and ethyl 7-hydroxyheptanoate, supported by available experimental data and established chemical principles.
I. Physicochemical Properties
The choice of the alkyl group in 7-hydroxyheptanoate esters significantly influences their physical properties, which in turn dictates their handling, solubility, and reaction conditions. While comprehensive, directly comparative experimental data is sparse, a compilation of available data and predicted properties provides a useful overview.
| Property | This compound | Methyl 7-hydroxyheptanoate | Ethyl 7-hydroxyheptanoate |
| Molecular Formula | C₁₁H₂₂O₃[1] | C₈H₁₆O₃[2] | C₉H₁₈O₃[3] |
| Molecular Weight | 202.29 g/mol [4] | 160.21 g/mol [2] | 174.24 g/mol [3] |
| Physical Form | Liquid | Solid or liquid[5] | Liquid[6] |
| Boiling Point | No data available | 145-152 °C @ 18 Torr | 112 °C @ 5 mmHg |
| Density | No data available | No data available | 1.217 g/mL at 25 °C (for 7-bromo derivative) |
| Solubility | Soluble in DMSO[7] | No specific data available | No specific data available |
| Storage Temp. | 2-8°C[4] | 2-8°C[5] | 2-8°C[6] |
II. Chemical Reactivity and Stability: A Focus on Hydrolysis
A critical point of differentiation among these esters is their stability towards hydrolysis, which is a key consideration in their use as protecting groups or linkers in multi-step syntheses. The steric hindrance imparted by the bulky tert-butyl group renders this compound significantly more resistant to nucleophilic attack, particularly under basic or neutral conditions, compared to its methyl and ethyl counterparts.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the mechanism of hydrolysis for tert-butyl esters proceeds via a unimolecular pathway (AAL1) involving the formation of a stable tertiary carbocation. This contrasts with the bimolecular pathway (AAC2) typical for primary and secondary alkyl esters like methyl and ethyl heptanoate. While specific kinetic data for the 7-hydroxyheptanoate series is not available, studies on other esters demonstrate these distinct mechanisms. For instance, the acid-catalyzed hydrolysis of tert-butyl acetate (B1210297) has a volume of activation near zero, which is indicative of a unimolecular mechanism.[8]
Base-Catalyzed Hydrolysis:
In the presence of a base, the hydrolysis of esters typically occurs through a bimolecular nucleophilic acyl substitution. The steric bulk of the tert-butyl group significantly hinders the approach of the hydroxide (B78521) ion to the carbonyl carbon, making tert-butyl esters remarkably stable to basic hydrolysis. In contrast, methyl and ethyl esters are readily hydrolyzed under these conditions. Experimental studies on various aliphatic esters have shown that tert-butyl esters are significantly less reactive towards base-mediated hydrolysis than methyl, ethyl, and even isopropyl esters.
The following diagram illustrates the relative susceptibility to base-catalyzed hydrolysis.
Caption: Relative rates of base-catalyzed hydrolysis for alkyl esters.
III. Synthesis and Experimental Protocols
The synthesis of these esters can be achieved through various standard organic chemistry techniques.
General Esterification Workflow:
Caption: General workflow for the synthesis of alkyl 7-hydroxyheptanoates.
Experimental Protocol for the Synthesis of Methyl 7-hydroxyheptanoate (Illustrative):
This protocol is adapted from general Fischer esterification procedures.
-
Materials: 7-hydroxyheptanoic acid, anhydrous methanol (B129727), concentrated sulfuric acid (or thionyl chloride), anhydrous sodium bicarbonate solution, anhydrous sodium sulfate, and an appropriate organic solvent (e.g., diethyl ether).
-
Procedure:
-
In a round-bottom flask, dissolve 7-hydroxyheptanoic acid in an excess of anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 7-hydroxyheptanoate.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Synthesis of this compound:
The direct Fischer esterification with tert-butanol (B103910) is often inefficient due to steric hindrance and the propensity for the alcohol to eliminate water to form isobutene. More common methods involve the reaction of 7-hydroxyheptanoic acid with isobutylene (B52900) in the presence of a strong acid catalyst or the use of dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents with tert-butanol.
IV. Applications in Research and Drug Development
The unique properties of these esters lend them to different applications.
-
Methyl and Ethyl 7-hydroxyheptanoates: These are often used as straightforward intermediates in organic synthesis where the ester can be easily hydrolyzed under basic conditions when desired. They can also be utilized in the synthesis of polyesters, such as poly(7-hydroxyheptanoate), which is a biodegradable polymer.[4]
-
This compound: The stability of the tert-butyl ester to a wide range of reaction conditions, except for strong acids, makes it an excellent protecting group for the carboxylic acid functionality of 7-hydroxyheptanoic acid. This allows for selective reactions at the hydroxyl group without affecting the carboxyl end. It is frequently employed as a linker in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs).[1] The hydroxyl group can be further functionalized to attach to a ligand for a target protein, while the tert-butyl ester protects the other end of the linker, which can be deprotected at a later stage to be coupled with an E3 ligase ligand.
Logical Flow for Linker Synthesis using this compound:
Caption: Synthetic strategy for PROTAC synthesis using this compound.
V. Conclusion
The choice between this compound and other alkyl 7-hydroxyheptanoates is dictated by the specific requirements of the synthetic route.
-
Methyl and Ethyl 7-hydroxyheptanoates are suitable for applications where the ester is intended as a readily cleavable group or as a monomer for polymerization under certain conditions.
-
This compound excels as a robust protecting group for the carboxyl functionality, offering stability to a wide range of reagents and allowing for selective manipulation of the hydroxyl group. Its application as a linker in the synthesis of complex molecules like PROTACs highlights its value in modern drug development.
Researchers and drug development professionals should consider the desired stability profile, the reaction conditions of subsequent synthetic steps, and the overall synthetic strategy when selecting the appropriate 7-hydroxyheptanoate ester for their work.
References
- 1. This compound, 86013-78-7 | BroadPharm [broadpharm.com]
- 2. Methyl 7-hydroxyheptanoate | C8H16O3 | CID 10986540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 7-hydroxyheptanoate | C9H18O3 | CID 3510334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Ethyl 7-hydroxyheptanoate | 6149-48-0 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methyl 7-oxoheptanoate | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Structure of Tert-butyl 7-Hydroxyheptanoate Derivatives by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and verification of synthetic molecules. This guide provides a comparative analysis of NMR data for derivatives of tert-butyl 7-hydroxyheptanoate, a versatile linker molecule in chemical synthesis. We present detailed experimental protocols and quantitative NMR data to aid in the validation of these structures.
The tert-butyl ester moiety is a common protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under mild acidic conditions. The hydroxyl group on the other end of the heptanoate (B1214049) chain allows for further functionalization, making these derivatives valuable building blocks. Accurate structural confirmation by NMR is a critical step in any synthetic workflow involving these compounds.
Comparative NMR Data Analysis
Below is a summary of expected and reported ¹H and ¹³C NMR data for tert-butyl 7-substituted heptanoates. This data is compiled from typical chemical shift ranges and spectral data from similar aliphatic esters.
Table 1: ¹H NMR Data for Tert-butyl 7-substituted Heptanoate Derivatives (CDCl₃)
| Assignment | tert-Butyl 7-bromoheptanoate (Predicted) | This compound (Predicted) | Multiplicity | Coupling Constant (J) (Hz) |
| C(CH₃)₃ | ~1.44 | ~1.44 | s | - |
| H-2 | ~2.20 | ~2.20 | t | ~7.5 |
| H-3 | ~1.62 | ~1.62 | p | ~7.5 |
| H-4, H-5 | ~1.30-1.40 | ~1.30-1.40 | m | - |
| H-6 | ~1.85 | ~1.57 | p | ~7.0 |
| H-7 | ~3.40 | ~3.64 | t | ~6.8 |
Table 2: ¹³C NMR Data for Tert-butyl 7-substituted Heptanoate Derivatives (CDCl₃)
| Assignment | tert-Butyl 7-bromoheptanoate (Predicted) | This compound (Predicted) |
| C =O | ~173.2 | ~173.5 |
| C (CH₃)₃ | ~80.3 | ~80.3 |
| C(C H₃)₃ | ~28.1 | ~28.1 |
| C-2 | ~35.5 | ~35.5 |
| C-3 | ~24.8 | ~24.8 |
| C-4 | ~28.8 | ~28.8 |
| C-5 | ~32.5 | ~32.5 |
| C-6 | ~28.0 | ~25.4 |
| C-7 | ~33.7 | ~62.5 |
Experimental Protocols
A reliable synthetic protocol is crucial for obtaining the target compound for NMR analysis. The following is a detailed procedure for the synthesis of tert-butyl 7-bromoheptanoate, a representative derivative.
Synthesis of Tert-butyl 7-bromoheptanoate[1]
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyl lithium in hexane (B92381) (1.45 M solution)
-
tert-Butyl acetate (B1210297)
-
Hexamethylphosphamide (HMPA)
-
Aqueous solution of ammonium (B1175870) chloride
-
Diethyl ether
-
Magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Methylene (B1212753) chloride
Procedure:
-
To a solution of diisopropylamine (6.94 ml) in anhydrous THF (100 ml) at -70 °C, add n-butyl lithium in hexane (34 ml of a 1.45 M solution) dropwise. Stir the mixture for 15 minutes.
-
To this solution, add a solution of tert-butyl acetate (6.63 ml) in anhydrous THF (30 ml) dropwise and stir for 30 minutes.
-
Add 1,5-dibromopentane (8 ml) in anhydrous THF (10 ml) to the mixture and stir for 5 minutes.
-
Add HMPA (17 ml) and stir the mixture at -78 °C for 1 hour, followed by stirring at -40 °C to -30 °C for 30 minutes.
-
Quench the reaction with an aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and a saturated aqueous solution of ammonium chloride, then dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a 1:1 mixture of methylene chloride and cyclohexane as the eluent to obtain tert-butyl 7-bromoheptanoate.[1]
NMR Sample Preparation and Analysis
Materials:
-
Synthesized tert-butyl heptanoate derivative
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities (singlet, triplet, pentet, multiplet), and coupling constants.
-
Determine the chemical shifts of the signals in the ¹³C NMR spectrum.
Structural Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and structural validation of a this compound derivative.
References
Navigating the Analytical Maze: A Comparative Guide to LC-MS Methods for Purity Validation of Tert-butyl 7-hydroxyheptanoate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates and active ingredients is paramount. Tert-butyl 7-hydroxyheptanoate, a valuable aliphatic linker used in chemical synthesis, presents a unique analytical challenge due to its lack of a UV chromophore.[1][2][3] This guide provides a comprehensive comparison of suitable analytical methodologies, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure robust purity validation of this and similar non-chromophoric compounds.
The primary difficulty in analyzing compounds like this compound lies in their inability to absorb ultraviolet (UV) light, rendering standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) ineffective.[4] Consequently, alternative detection methods are necessary. This guide explores the principles and performance of universal detectors such as Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD), alongside the superior capabilities of Mass Spectrometry (MS) for this application.
Comparison of Analytical Techniques for Non-Chromophoric Compounds
When a compound does not have a chromophore, detectors that do not rely on light absorption are required.[5] ELSD, CAD, and MS are the most common choices, each with distinct advantages and disadvantages for purity analysis.
| Feature | HPLC-ELSD | HPLC-CAD | LC-MS |
| Principle | Nebulization of eluent, evaporation of mobile phase, and detection of scattered light from analyte particles.[4] | Nebulization, drying, charging of analyte particles with ionized gas, and measurement of charge by an electrometer.[6][7] | Separation by LC followed by ionization of the analyte and detection based on its mass-to-charge ratio (m/z).[8] |
| Sensitivity | Moderate.[7] | High; generally more sensitive than ELSD.[7] | Very High; capable of trace-level detection.[9][10] |
| Dynamic Range | Limited (typically 2 orders of magnitude).[7] | Wide (up to 4 orders of magnitude).[7] | Wide; dependent on the mass analyzer. |
| Linearity | Non-linear response.[6] | Better linearity than ELSD over a wider range.[7] | Generally good linearity. |
| Impurity Identification | No structural information; identification relies on retention time and reference standards. | No structural information; identification relies on retention time and reference standards. | Provides molecular weight and fragmentation data, enabling structural elucidation and identification of unknown impurities.[11] |
| Gradient Compatibility | Good, but baseline drift can be an issue.[4] | Excellent. | Excellent. |
| Mobile Phase | Requires volatile mobile phases and additives.[7] | Requires volatile mobile phases and additives.[7] | Compatible with a wide range of volatile buffers and modifiers.[12] |
Recommended Approach: LC-MS for Purity Validation
Given the need for both sensitive detection and confident identification of potential impurities, LC-MS stands out as the superior technique for the purity validation of this compound. Its ability to provide molecular weight information is critical for identifying process-related impurities and degradation products.
Below is a proposed LC-MS method and a representative experimental protocol tailored for this application.
Hypothetical LC-MS Method Performance
This table summarizes the expected performance characteristics of a validated LC-MS method for the purity analysis of this compound.
| Parameter | Specification |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocol: LC-MS Purity Validation
This section details a representative experimental protocol for the purity validation of this compound using LC-MS.
1. Materials and Reagents
-
This compound reference standard and test sample
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
LC-MS grade formic acid
-
0.22 µm syringe filters
2. Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1.0 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 10 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution to a final concentration of 10 µg/mL.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
3. LC-MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 120 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Mass Range: m/z 50-500
4. Data Analysis
-
Integrate the peak for this compound and any detected impurities.
-
Calculate the purity of the sample using the area percent method.
-
For any impurities exceeding the reporting threshold (e.g., 0.05%), analyze the mass spectral data to determine their molecular weight and propose potential structures based on fragmentation patterns and knowledge of the synthetic process.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for the purity validation of this compound using the described LC-MS method.
Conclusion
While various methods can be employed for the analysis of non-chromophoric compounds, LC-MS offers a superior solution for the purity validation of this compound. Its high sensitivity, wide dynamic range, and unparalleled ability to provide structural information for impurity identification make it the most robust and reliable choice for ensuring product quality and supporting regulatory requirements in a drug development setting. The use of universal detectors like CAD and ELSD can be considered as orthogonal or screening techniques, but they lack the definitive identification capabilities of mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aliphatic Linkers | Ambeed.com [ambeed.com]
- 3. This compound, 86013-78-7 | BroadPharm [broadpharm.com]
- 4. veeprho.com [veeprho.com]
- 5. nu.edu.om [nu.edu.om]
- 6. reachseparations.com [reachseparations.com]
- 7. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Statin Synthesis Saga: A Comparative Guide to Bioactive Compounds Derived from a 7-Hydroxyheptanoate Scaffold
A detailed comparison of Atorvastatin, Rosuvastatin, and Pitavastatin, prominent statin drugs synthesized from a common 7-hydroxyheptanoate structural motif, reveals significant differences in their biological efficacy and cellular toxicity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, mechanism of action, and comparative performance based on experimental data.
Comparative Biological Activity: HMG-CoA Reductase Inhibition
Statins function by competitively inhibiting HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The inhibitory potency of Atorvastatin, Rosuvastatin, and Pitavastatin against this enzyme varies, highlighting the impact of their distinct molecular structures.
| Compound | Target | IC50 Value (nM) |
| Atorvastatin | HMG-CoA Reductase | 8 |
| Rosuvastatin | HMG-CoA Reductase | 5 |
| Pitavastatin | HMG-CoA Reductase | 6.1 |
This table summarizes the half-maximal inhibitory concentration (IC50) values of the three statins against HMG-CoA reductase. Lower IC50 values indicate greater potency.
Comparative Cytotoxicity
The therapeutic window of a drug is critically defined by its safety profile. Cytotoxicity assays are employed to determine the concentration at which a compound becomes toxic to cells. The following table compares the cytotoxicity of the three statins in different cell lines.
| Compound | Cell Line | Cytotoxicity IC50 (µM) |
| Atorvastatin | HepG2 | >100 |
| HEK-OATP1B1 | 35.8 | |
| Rosuvastatin | HepG2 | >100 |
| HEK-OATP1B1 | 4.3 | |
| Pitavastatin | HepG2 | >100 |
| HEK-OATP1B1 | 0.4 |
This table presents the half-maximal inhibitory concentration (IC50) for cytotoxicity in human liver cancer cells (HepG2) and human embryonic kidney cells engineered to express the OATP1B1 transporter (HEK-OATP1B1), which is important for statin uptake into liver cells.[3][4] A lower IC50 value indicates higher cytotoxicity.
Synthetic Pathways and the Role of the 7-Hydroxyheptanoate Intermediate
The synthesis of these complex statin molecules is a multi-step process, often involving the use of a chiral dihydroxyheptanoate side chain, for which tert-butyl 7-hydroxyheptanoate is a key precursor. This side chain is crucial for the molecule's interaction with the HMG-CoA reductase enzyme.
Caption: Generalized workflow for the synthesis of statins, highlighting the key role of the 7-hydroxyheptanoate-derived side-chain intermediate.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme.[5][6]
-
Reagent Preparation: Prepare HMG-CoA Reductase Assay Buffer, reconstitute HMG-CoA Reductase enzyme, HMG-CoA substrate, and NADPH cofactor according to the kit manufacturer's instructions. Test inhibitors (statins) are dissolved in an appropriate solvent to a 100X stock concentration.
-
Assay Plate Setup:
-
Sample Wells: Add 0.5-15 mU of HMG-CoA reductase enzyme to wells in a 96-well plate.
-
Inhibitor Wells: Add 5 µl of HMG-CoA Reductase and 2 µl of the test inhibitor.
-
Enzyme Control Wells: Add 5 µl of HMG-CoA Reductase.
-
Reagent Background Control: Add HMG-CoA Reductase Assay Buffer.
-
Adjust the final volume in all wells to 10 µl with the assay buffer.
-
-
Reaction Initiation and Measurement: Add the required volumes of NADPH and HMG-CoA substrate solution to all wells to initiate the reaction. Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 15-20 seconds) for 5-10 minutes using a multi-well spectrophotometer.
-
Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then calculated from a dose-response curve.
Cytotoxicity Assay (WST-1 Cell Proliferation Assay)
This assay is used to assess cell viability by measuring the metabolic activity of cells.[3]
-
Cell Plating: Seed cells (e.g., HepG2, HEK-OATP1B1) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (statins) in a suitable solvent (e.g., DMSO). Add the diluted compounds to the cells, ensuring the final solvent concentration is non-toxic (typically ≤1%). Include untreated and solvent-only controls. Incubate the cells with the compounds for a specified period (e.g., 48 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's protocol and incubate for a further 1-4 hours.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the solvent control. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
Caption: A typical workflow for determining the cytotoxicity of statin compounds using a WST-1 cell proliferation assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Detection of statin cytotoxicity is increased in cells expressing the OATP1B1 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. abcam.cn [abcam.cn]
spectroscopic comparison of Tert-butyl 7-hydroxyheptanoate and its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the versatile chemical intermediate, tert-butyl 7-hydroxyheptanoate, and its parent precursors, 7-hydroxyheptanoic acid and tert-butanol. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, purity assessment, and structural elucidation in various research and development applications, including polymer chemistry and the synthesis of bioactive molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, 7-hydroxyheptanoic acid, and tert-butanol. This data facilitates the clear identification of each compound and the tracking of chemical transformations.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| This compound | -C(CH₃)₃ (tert-butyl) | ~1.45 | Singlet |
| -CH₂-C=O (α to carbonyl) | ~2.20 | Triplet | |
| -CH₂-OH (α to hydroxyl) | ~3.64 | Triplet | |
| -CH₂- chain | ~1.2-1.7 | Multiplet | |
| -OH | Variable | Singlet (broad) | |
| 7-Hydroxyheptanoic Acid | -COOH | >10 | Singlet (broad) |
| -CH₂-COOH (α to carboxyl) | ~2.35 | Triplet | |
| -CH₂-OH (α to hydroxyl) | ~3.65 | Triplet | |
| -CH₂- chain | ~1.3-1.7 | Multiplet | |
| -OH | Variable | Singlet (broad) | |
| Tert-butanol | -C(CH₃)₃ | ~1.28 | Singlet |
| -OH | Variable | Singlet (broad) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| This compound | -C (CH₃)₃ | ~80.5 |
| -C(C H₃)₃ | ~28.2 | |
| C=O (ester) | ~173 | |
| -C H₂-OH | ~62.5 | |
| -C H₂-C=O | ~35.0 | |
| -CH₂- chain | ~25-33 | |
| 7-Hydroxyheptanoic Acid | C=O (acid) | ~179 |
| -C H₂-OH | ~62.7 | |
| -C H₂-COOH | ~34.0 | |
| -CH₂- chain | ~24-32 | |
| Tert-butanol | -C (CH₃)₃ | ~69.0 |
| -C H₃ | ~31.0 |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Absorption Range (cm⁻¹) | Appearance |
| This compound | O-H stretch (alcohol) | 3200-3600 | Broad |
| C-H stretch (alkane) | 2850-3000 | Sharp | |
| C=O stretch (ester) | ~1735 | Strong, sharp | |
| C-O stretch (ester) | 1150-1250 | Strong | |
| 7-Hydroxyheptanoic Acid | O-H stretch (carboxylic acid) | 2500-3300 | Very broad |
| C-H stretch (alkane) | 2850-3000 | Sharp | |
| C=O stretch (carboxylic acid) | ~1710 | Strong, sharp | |
| C-O stretch | 1210-1320 | Strong | |
| O-H bend | 920-960 | Broad | |
| Tert-butanol | O-H stretch (alcohol) | 3200-3600 | Broad |
| C-H stretch (alkane) | 2850-3000 | Sharp | |
| C-O stretch (alcohol) | 1100-1210 | Strong |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 202.16 (not always observed) | 145 ([M - C₄H₉]⁺, loss of tert-butyl), 129, 101, 57 ([C₄H₉]⁺, tert-butyl cation) |
| 7-Hydroxyheptanoic Acid | 146.09 (often weak) | 129 ([M - OH]⁺), 115, 87, 69 |
| Tert-butanol | 74.07 (weak or absent) | 59 ([M - CH₃]⁺), 57, 43, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For quantitative NMR (qNMR), an internal standard with a known concentration is added.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse sequence.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids (Tert-butanol, this compound): Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Solids (7-Hydroxyheptanoic Acid): Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Analyze the sample using a mass spectrometer, typically coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization:
-
Electron Ionization (EI) for GC-MS: Used for volatile compounds like tert-butanol.
-
Electrospray Ionization (ESI) for LC-MS: Suitable for less volatile and more polar compounds like 7-hydroxyheptanoic acid and this compound.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the compound.
Synthesis Pathway and Logical Workflow
The following diagrams illustrate the chemical synthesis of this compound and the general workflow for its spectroscopic analysis.
Caption: Fischer esterification of 7-hydroxyheptanoic acid with tert-butanol.
Caption: General workflow for spectroscopic analysis.
Navigating Cross-Reactivity: A Comparative Guide for Tert-butyl 7-hydroxyheptanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the development of novel therapeutics and diagnostics, understanding the cross-reactivity of a lead compound is paramount to ensure its specificity and minimize off-target effects. This guide provides a comparative framework for assessing the cross-reactivity of tert-butyl 7-hydroxyheptanoate derivatives. Due to a lack of publicly available cross-reactivity data specific to this class of molecules, this document outlines generalized yet detailed experimental protocols and data presentation formats that can be adapted for their evaluation.
Introduction to Cross-Reactivity Assessment
Cross-reactivity is the phenomenon where a substance, structurally similar to the target analyte, binds to the same receptor or antibody. For haptens and other small molecules like this compound derivatives, which are generally not immunogenic on their own, they are often conjugated to a carrier protein to elicit an immune response and produce specific antibodies. Cross-reactivity studies are then crucial to determine the specificity of these antibodies.
Commonly employed techniques for evaluating the cross-reactivity of small molecules include immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), and biophysical methods like Surface Plasmon Resonance (SPR).[1][2][3][4] This guide will focus on a competitive ELISA format, a widely used method for small molecule detection and quantification.[5][6][7][8]
Hypothetical Cross-Reactivity Data
The following table illustrates how cross-reactivity data for various hypothetical derivatives of this compound could be presented. The percentage of cross-reactivity is calculated based on the concentration of the competing compound required to cause a 50% inhibition of the signal (IC50) relative to the parent compound.
Formula for Cross-Reactivity (%): (IC50 of this compound / IC50 of Derivative) x 100
| Compound | Derivative Position | Modification | IC50 (nM) | Cross-Reactivity (%) |
| This compound (Parent) | - | - | 100 | 100 |
| Derivative A | C3 | Methyl group | 250 | 40.0 |
| Derivative B | C5 | Hydroxyl group | 500 | 20.0 |
| Derivative C | C7 | Carboxylic acid | >10,000 | <1.0 |
| Derivative D | Ester | Ethyl ester | 150 | 66.7 |
| Structurally Unrelated Compound | - | - | >10,000 | <1.0 |
Experimental Protocols
A detailed protocol for a competitive ELISA to determine the cross-reactivity of this compound derivatives is provided below.
Competitive ELISA Protocol
This protocol is a generalized procedure and may require optimization for specific antibodies and conjugates.
1. Reagent Preparation:
-
Coating Antigen: Conjugate this compound to a carrier protein (e.g., Bovine Serum Albumin, BSA) using a suitable linker. Dilute the conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Antibody Solution: Prepare a stock solution of the primary antibody raised against the this compound-carrier conjugate. The optimal working dilution should be determined by titration.
-
Standards and Test Compounds: Prepare a series of dilutions for the parent compound (this compound) and each derivative to be tested. The concentration range should span the expected IC50 values.
-
Enzyme-Conjugated Secondary Antibody: Use a secondary antibody that binds to the primary antibody (e.g., goat anti-rabbit IgG) and is conjugated to an enzyme like Horseradish Peroxidase (HRP). Dilute according to the manufacturer's instructions.
-
Substrate Solution: Prepare the appropriate substrate for the enzyme (e.g., TMB for HRP).
-
Blocking Buffer: 1% BSA in Phosphate Buffered Saline (PBS).
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Stop Solution: e.g., 2M H₂SO₄.
2. Assay Procedure:
-
Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of the standard or test compound dilutions to the appropriate wells. Then, add 50 µL of the diluted primary antibody to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the competitor concentration for the parent compound and each derivative.
-
Determine the IC50 value for each compound from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity using the formula mentioned above.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Conceptual diagram of antibody cross-reactivity.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 6. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
